AVE-9488
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFMSBVSYVESTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291756-32-6 | |
| Record name | AVE 9488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-9488 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of AVE-9488: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of AVE-9488, a small-molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented herein is curated from preclinical studies to offer a detailed understanding of its molecular interactions, cellular effects, and therapeutic potential in cardiovascular disease models.
Core Mechanism of Action: Enhancing eNOS Transcription
This compound, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, primarily functions by stimulating the transcription of the eNOS gene. This leads to increased levels of eNOS mRNA and subsequently, elevated eNOS protein expression and activity. The enhanced production of nitric oxide (NO) by eNOS is central to the therapeutic effects observed with this compound treatment.[1][2] Furthermore, this compound has been shown to reverse eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) anions instead of NO, thereby reducing oxidative stress.[2][3]
The signaling pathway for this compound's action converges on the upregulation of eNOS, leading to a cascade of beneficial downstream effects for cardiovascular health.
Caption: Core mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on eNOS Expression and NO Production
| Cell Type | Treatment | Outcome | Fold Change (vs. Control) | Reference |
| HUVEC | 2 µM this compound (18h) | eNOS mRNA expression | Increased (comparable to 5 µM simvastatin) | [1][3] |
| HUVEC | This compound (18h) | eNOS protein expression | Concentration-dependent increase | [1] |
| HUVEC | 2 µM this compound (18h) + Bradykinin | Intracellular cGMP (NO indicator) | Significant increase | [1][3] |
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters
| Animal Model | Treatment | Duration | Key Findings | Reference |
| C57BL/6J Mice | 30 mg/kg/day this compound | 17 days | Enhanced vascular eNOS expression. | [3] |
| apoE-KO Mice | This compound in chow | 12 weeks | Reduced cuff-induced neointima formation and atherosclerotic plaque formation. | [3] |
| MI Rats | 25 ppm this compound in diet | 9 weeks | Improved left ventricular (LV) function, reduced LV filling pressure, attenuated pulmonary edema, reduced LV fibrosis. Normalized decreased eNOS protein levels and activity in surviving LV myocardium. | [4][5] |
| Mice | 30 mg/kg/day this compound | 1 week | Significantly reduced myocardial infarct size after ischemia-reperfusion injury (Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo). Reduced reactive oxygen species. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro Endothelial Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are a standard model for studying endothelial function.
-
Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: For experiments, HUVEC are seeded in appropriate culture plates. Once confluent, the cells are treated with this compound at specified concentrations (e.g., 2 µM) for a designated period (e.g., 18 hours). A vehicle control (e.g., DMSO) is run in parallel.[1][3]
Caption: In vitro experimental workflow.
In Vivo Animal Studies
-
Animal Models: Commonly used models include wild-type mice (e.g., C57BL/6J), apolipoprotein E-knockout (apoE-KO) mice for atherosclerosis studies, and rat or mouse models of myocardial infarction (MI).[3][4][6]
-
Drug Administration: this compound can be administered through various routes, including incorporation into the chow at a specific concentration (e.g., 25 ppm) or daily gavage (e.g., 30 mg/kg/day).[3][4][6]
-
Surgical Procedures:
-
Endpoint Analysis:
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., aorta, heart) are harvested for analysis.
-
Western Blotting: To quantify protein expression (e.g., eNOS) in tissue lysates.[3]
-
Histological Analysis: To assess tissue morphology, fibrosis (e.g., Masson's trichrome staining), and atherosclerotic plaque size (e.g., Oil Red O staining).
-
Functional Assessments: Echocardiography to measure cardiac function (e.g., ejection fraction, fractional shortening).[4]
-
Caption: In vivo experimental workflow.
Signaling Pathways and Downstream Effects
This compound initiates a signaling cascade that extends beyond simple NO production, influencing cellular processes that mitigate cardiovascular pathology.
The eNOS-NO-sGC-cGMP Pathway
The primary downstream signaling pathway activated by this compound-induced NO production is the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway.
Caption: The eNOS-NO-sGC-cGMP signaling pathway.
Reduction of Oxidative Stress
A critical aspect of this compound's mechanism is its ability to counteract oxidative stress. In pathological conditions, eNOS can become "uncoupled," leading to the production of superoxide (O2•−) instead of NO. This contributes to endothelial dysfunction. This compound, by enhancing eNOS expression and potentially improving cofactor availability, helps to maintain the coupled state of the enzyme, thereby reducing the production of reactive oxygen species (ROS).[3][4]
Caption: Reduction of oxidative stress by this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at the root cause of endothelial dysfunction in many cardiovascular diseases: insufficient NO bioavailability. By enhancing the transcription of eNOS, this compound not only increases the production of the vasoprotective molecule NO but also mitigates the detrimental effects of oxidative stress by preventing eNOS uncoupling. The preclinical data robustly support its potential as a novel agent for the treatment of conditions such as atherosclerosis, heart failure, and ischemia-reperfusion injury. Further research and clinical evaluation are warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients with cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Potential of AVE-9488: A Technical Guide to an eNOS Transcription Enhancer
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AVE-9488, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS). We will explore its core mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers investigating cardiovascular disease and novel therapeutic strategies targeting the nitric oxide pathway.
Core Function and Mechanism of Action
This compound, with the chemical name 2,2-Difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, functions primarily as a transcriptional enhancer of the eNOS gene (NOS3) . This leads to an increase in eNOS mRNA and protein levels, resulting in augmented production of the critical signaling molecule, nitric oxide (NO). The cardioprotective and vasculoprotective effects of this compound are attributed to this enhanced NO bioavailability.
A key aspect of this compound's mechanism is its ability to not only increase the quantity of the eNOS enzyme but also to improve its function. In pathological conditions, eNOS can become "uncoupled," a dysfunctional state where it produces superoxide (B77818) radicals (O₂⁻) instead of NO. This compound has been shown to reverse this uncoupling, likely by increasing the bioavailability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4). This dual action of boosting eNOS expression and restoring its proper function makes this compound a promising therapeutic candidate.
The signaling pathway for this compound-mediated eNOS transcription is not fully elucidated but is known to be independent of the Sp1 transcription factor and to act on the proximal region of the eNOS promoter.
Key Preclinical Findings: A Quantitative Overview
This compound has demonstrated significant efficacy in various preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.
| In Vitro Efficacy | |
| Parameter | Observation |
| eNOS Promoter Activity | Concentration-dependent enhancement in human endothelial cells.[1] |
| eNOS mRNA Expression | Increased in primary human umbilical vein endothelial cells (HUVECs).[1] |
| eNOS Protein Expression | Increased in HUVECs and various vascular tissues in mice.[1][3] |
| Bradykinin-stimulated NO production | Increased in HUVECs.[1] |
| In Vivo Efficacy (Murine Models) | |
| Model | Observation |
| Ischemia-Reperfusion Injury | Significant reduction in infarct size/area at risk in wild-type mice; protective effect absent in eNOS knockout mice. |
| Atherosclerosis (apoE-KO mice) | Reduction in cuff-induced neointima formation and atherosclerotic plaque formation; effect absent in apoE/eNOS-double knockout mice.[1] |
| Post-Myocardial Infarction Remodeling | Improved left ventricular function, reduced fibrosis, and normalized eNOS protein levels. |
| Vascular Reactive Oxygen Species | Significantly reduced. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.
References
AVE-9488 as an eNOS Transcription Enhancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a key signaling molecule that plays a pivotal role in maintaining cardiovascular homeostasis, including the regulation of vascular tone, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases. Consequently, enhancing eNOS expression and activity represents a promising therapeutic strategy. AVE-9488 (4-fluoro-N-indan-2-yl-benzamide) is a small-molecule compound that has been identified as a potent eNOS transcription enhancer.[1] This technical guide provides an in-depth overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used in its characterization.
Mechanism of Action
This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This ultimately results in greater NO production and improved endothelial function. Studies have shown that this compound enhances eNOS promoter activity, with the responsible cis-element located within the proximal 263 base pairs of the promoter region.[1] Interestingly, while the transcription factor Sp1 is crucial for basal eNOS promoter activity, its knockdown does not prevent the transcriptional activation by this compound, suggesting that this compound functions through an Sp1-independent pathway.[1] The precise upstream signaling cascade activated by this compound to induce eNOS transcription has not yet been fully elucidated.
In addition to upregulating eNOS expression, this compound has been shown to reverse eNOS uncoupling.[1] Under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. This compound treatment has been observed to enhance the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4), which is critical for maintaining the coupled state of the enzyme.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.
Table 1: In Vitro Effects of this compound on eNOS Expression and Activity
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2 µM this compound for 18h | eNOS mRNA expression | Increased (comparable to 5 µM simvastatin) | [2] |
| HUVECs | This compound (concentration-dependent) for 18h | eNOS protein expression | Increased | [2] |
| HUVECs | 2 µM this compound (18h pretreatment), then 100 nM bradykinin (B550075) (3 min) | Intracellular cGMP (indicator of NO production) | Significantly enhanced | [2] |
Table 2: In Vivo Effects of this compound on eNOS Expression and Cardiovascular Parameters
| Animal Model | Treatment | Tissue/Parameter | Outcome Measure | Result | Reference |
| Adult C57BL/6J mice | 30 mg/kg/day this compound for 17 days | Aortas and femoral arteries | eNOS protein expression | Significantly higher amounts compared to controls | [3] |
| Mice | 30 mg/kg/day this compound for 1 week, then ischemia/reperfusion | Myocardium | Infarct/area at risk | 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo | [4] |
| Mice | 30 mg/kg/day this compound for 1 week, then ischemia/reperfusion | Myocardium | Malondialdehyde-thiobarbituric acid levels (oxidative stress) | 0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell type used for in vitro studies of this compound.
-
Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium on surfaces coated with an extracellular matrix protein like gelatin or collagen I. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every other day until the cells reach 85-90% confluency. For experiments, cells are treated with this compound or vehicle control for specified durations.
Quantification of eNOS mRNA by Real-Time RT-PCR
-
RNA Isolation: Total RNA is extracted from cultured cells or tissues using a suitable method, such as TRIzol reagent. The quality and quantity of RNA are assessed by spectrophotometry.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH or 18S rRNA) is used as an internal control for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.
Western Blot Analysis for eNOS Protein Expression
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for eNOS. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Measurement of NO Production (cGMP Assay)
-
Principle: As a surrogate for bioactive NO production, intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels are measured. NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP.
-
Procedure: HUVECs are pretreated with this compound and then stimulated with an eNOS agonist like bradykinin. The cells are then lysed, and the intracellular cGMP concentration is determined using a competitive radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Animal Studies
-
Animal Models: Studies have utilized wild-type mice (e.g., C57BL/6J) and models of cardiovascular disease such as apolipoprotein E-knockout (apoE-KO) mice.
-
Drug Administration: this compound is typically administered orally, often mixed in the chow, at a specified dose (e.g., 30 mg/kg/day) for a defined period.
-
Ischemia/Reperfusion Injury Model: To assess cardioprotective effects, mice can be subjected to coronary artery ligation for a period (e.g., 30 minutes) followed by reperfusion. Infarct size and markers of oxidative stress are then measured.
-
Tissue Analysis: Following the treatment period, tissues such as the aorta, femoral arteries, and heart are harvested for analysis of eNOS protein expression by Western blot or immunohistochemistry.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound action.
Caption: General signaling pathways regulating eNOS.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a potent small-molecule enhancer of eNOS transcription that has demonstrated significant potential in preclinical models of cardiovascular disease. Its ability to increase eNOS expression and activity, coupled with its capacity to reverse eNOS uncoupling, makes it an attractive candidate for further investigation. While the precise signaling pathway through which this compound exerts its effects remains to be fully elucidated, the available data strongly support its role as a valuable tool for research and a potential lead for the development of novel therapies targeting endothelial dysfunction. Further studies are warranted to delineate its molecular mechanism and to translate these promising preclinical findings into clinical applications.
References
The Discovery and Development of Avenciguat (AVE-9488): A Novel Soluble Guanylate Cyclase Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Avenciguat (B11929479), also known as BI 685509 and formerly identified as AVE-9488, is a potent and orally bioavailable small molecule activator of soluble guanylate cyclase (sGC). This document provides a comprehensive overview of the discovery, history, and preclinical development of avenciguat. It details the compound's mechanism of action, key preclinical findings in various disease models, and the experimental protocols utilized in its evaluation. Quantitative data are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sGC activators.
Introduction and Historical Development
The journey of avenciguat began with the identification of the compound this compound by Sanofi-Aventis. Initially characterized as an endothelial nitric oxide synthase (eNOS) enhancer, early research focused on its potential cardiovascular benefits. The "AVE" prefix in its original designation is indicative of its origins within the Aventis research pipeline.
Subsequently, the compound was further developed by Boehringer Ingelheim under the designation BI 685509 and named avenciguat.[1][2] Through more in-depth mechanistic studies, avenciguat was reclassified as a direct activator of soluble guanylate cyclase (sGC).[1][3] This crucial enzyme in the nitric oxide (NO) signaling pathway plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.
The development of avenciguat has since progressed into clinical trials, with a focus on its therapeutic potential in chronic kidney disease (CKD), diabetic kidney disease (DKD), portal hypertension, and systemic sclerosis.[4]
Mechanism of Action: A Soluble Guanylate Cyclase Activator
Avenciguat exerts its pharmacological effects by directly activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Unlike sGC stimulators, which require the presence of the heme group on the sGC enzyme and are dependent on nitric oxide (NO), avenciguat is an sGC activator. This means it can activate sGC even in its heme-free, oxidized state, which is often prevalent in disease states characterized by high oxidative stress.[5][6] This NO-independent mechanism of action offers a potential therapeutic advantage in conditions where endogenous NO bioavailability is compromised.
The increased production of cGMP by avenciguat leads to the activation of protein kinase G (PKG), which in turn mediates a range of downstream effects, including smooth muscle relaxation, anti-fibrotic, anti-inflammatory, and anti-proliferative effects.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. drughunter.com [drughunter.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AVE-9488
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-9488 is a novel small molecule that has garnered significant interest for its potential therapeutic applications in cardiovascular diseases. Initially identified as a potent transcriptional enhancer of endothelial nitric oxide synthase (eNOS), its mechanism of action also involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound and its closely related successor compound, avenciguat (B11929479) (BI 685509). The document summarizes available quantitative data in structured tables, details key experimental methodologies, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and heart failure. This compound and its analog avenciguat represent a promising therapeutic strategy by targeting the NO-sGC-cGMP signaling cascade. This compound was first described as an eNOS transcription enhancer, leading to increased eNOS expression and NO production. Subsequent research has revealed that the broader class of compounds, including avenciguat, also functions as potent activators of soluble guanylate cyclase (sGC), the primary receptor for NO. This dual mechanism of action holds the potential for robust and sustained enhancement of NO signaling, offering vasoprotective, anti-inflammatory, and anti-fibrotic effects. This guide will delve into the preclinical data that underpins our current understanding of these compounds.
Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound are not extensively reported in publicly available literature. The focus of most published studies has been on its pharmacodynamic effects. However, some information can be inferred from the dosing regimens used in animal studies. For its successor compound, avenciguat, some preclinical data is available.
Preclinical Pharmacokinetics of Avenciguat
While specific data on half-life, clearance, and volume of distribution for this compound in preclinical models are scarce, studies on the related sGC activator, avenciguat, provide some insights into the likely pharmacokinetic profile of this class of compounds.
Table 1: Preclinical Pharmacokinetic Profile of Avenciguat (BI 685509)
| Parameter | Species | Route of Administration | Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| Absorption | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Rapidly absorbed. | [1][2] |
| Distribution | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Widely distributed. | [1][2] |
| Metabolism | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Primarily metabolized in the liver. | [3] |
| Elimination | Rat, Mouse | Oral | 1, 3, 10, 30 mg/kg | Excreted via feces and urine. |[3] |
Pharmacodynamics
The pharmacodynamic effects of this compound have been more extensively characterized, primarily focusing on its ability to enhance eNOS expression and its functional consequences in various disease models.
In Vitro Pharmacodynamics
Table 2: In Vitro Effects of this compound on eNOS Expression and Activity
| Cell Type | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 2 µM | Increased eNOS mRNA and protein expression. | [4] |
| Human Endothelial EA.hy 926 Cells | this compound | Concentration-dependent | Enhanced eNOS promoter activity. |[4] |
In Vivo Pharmacodynamics
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Species | Treatment Regimen | Key Pharmacodynamic Effects | Reference |
|---|---|---|---|---|
| Ischemia-Reperfusion Injury | Mouse | 30 mg/kg/day for 1 week | Reduced infarct size, decreased reactive oxygen species. | [5] |
| Atherosclerosis (ApoE-KO mice) | Mouse | 30 mg/kg/day for 12 weeks | Reduced atherosclerotic plaque formation, enhanced vascular eNOS expression. | [4] |
| Myocardial Infarction | Rat | 25 ppm in diet for 9 weeks | Improved left ventricular remodeling and contractile function. | [1] |
| Healthy Mice | Mouse | 30 mg/kg/day for 17 days | Increased eNOS protein expression in aorta and femoral arteries. |[6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: eNOS Enhancement and sGC Activation
This compound and related compounds exert their effects through a dual mechanism. Initially, this compound was shown to enhance the transcription of the eNOS gene, leading to higher levels of eNOS protein and consequently, increased NO production. The successor compound, avenciguat, is a potent activator of soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cGMP, resulting in vasodilation and other beneficial downstream effects.
Caption: Mechanism of action of this compound and its analog avenciguat.
Experimental Workflow: In Vivo Ischemia-Reperfusion Model
The cardioprotective effects of this compound have been demonstrated in a murine model of myocardial ischemia-reperfusion injury. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for in vivo ischemia-reperfusion studies with this compound.
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Injury in Mice
This protocol is based on methodologies described in studies evaluating the cardioprotective effects of this compound.[5]
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Treatment:
-
This compound is administered in the chow at a dose of 30 mg/kg/day for 7 consecutive days.
-
A placebo group receives the same chow without the drug.
-
-
Surgical Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intubate and ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Induce ischemia for 30 minutes.
-
Release the ligature to allow for reperfusion.
-
Close the chest and allow the animal to recover.
-
-
Endpoint Analysis (after 24 hours of reperfusion):
-
Infarct Size Measurement:
-
Excise the heart and slice it into sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.
-
Quantify the infarct area as a percentage of the area at risk.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Measure malondialdehyde (MDA) levels in heart tissue homogenates using a thiobarbituric acid reactive substances (TBARS) assay as an indicator of oxidative stress.
-
-
Western Blot for eNOS Protein Expression in Aortic Tissue
This protocol is a standard method for assessing protein expression and is adapted from studies investigating this compound's effect on eNOS.[6]
-
Tissue Collection and Preparation:
-
Euthanize the mice and perfuse the circulatory system with cold phosphate-buffered saline (PBS).
-
Carefully dissect the aorta and remove any adhering adipose and connective tissue.
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen aortic tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for eNOS overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the intensity of the eNOS band, normalizing to a loading control protein (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA Expression
This protocol outlines the steps for measuring changes in eNOS mRNA levels, a key indicator of the transcriptional enhancing effects of this compound.[4]
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Treat the cells with this compound (e.g., 2 µM) or vehicle control for a specified duration (e.g., 18 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the eNOS gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan).
-
Perform the PCR amplification in a real-time PCR cycler.
-
Monitor the fluorescence intensity at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the eNOS gene to that of a housekeeping gene (e.g., GAPDH or 18S rRNA) to account for variations in RNA input.
-
Calculate the relative fold change in eNOS mRNA expression using the ΔΔCt method.
-
Conclusion
This compound and its analog avenciguat are promising therapeutic agents that enhance the NO-sGC-cGMP signaling pathway. While detailed pharmacokinetic data for this compound in preclinical models remains to be fully elucidated in the public domain, its pharmacodynamic effects as an eNOS transcription enhancer are well-documented. The in vitro and in vivo studies summarized in this guide demonstrate its potential to upregulate eNOS expression, increase NO bioavailability, and confer significant protection in models of cardiovascular disease. The further development of sGC activators like avenciguat, which act downstream of NO production, represents a continued and refined effort to therapeutically target this critical signaling pathway. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to aid in the ongoing investigation and development of this important class of compounds.
References
- 1. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Owens Lab at the University of Virginia [cvrc.virginia.edu]
- 4. Acute exercise activates AMPK and eNOS in the mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Signaling Pathways of AVE-9488 (Avenciguat)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVE-9488, now clinically developed as Avenciguat, is a novel small molecule with significant therapeutic potential in cardiovascular and fibrotic diseases. Its mechanism of action is multifaceted, primarily revolving around the enhancement of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling axis. This guide provides a detailed technical overview of the two primary signaling pathways modulated by Avenciguat: the enhancement of endothelial nitric oxide synthase (eNOS) transcription and the direct activation of soluble guanylate cyclase. This document synthesizes preclinical and clinical data, details experimental methodologies, and presents signaling pathways and workflows through structured diagrams and tables.
Introduction
Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a key pathological feature in many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. The NO-sGC-cGMP pathway is a critical regulator of vascular tone, platelet aggregation, and cellular proliferation. Avenciguat (this compound) has emerged as a promising therapeutic agent that targets this pathway through a dual mechanism, making it a subject of intense research and clinical investigation.
Core Signaling Pathways of Avenciguat
Avenciguat exerts its effects through two distinct but complementary mechanisms that ultimately lead to increased levels of cGMP.
Mechanism 1: Enhancement of eNOS Transcription
One of the initial characterized actions of this compound is its ability to function as an eNOS transcription enhancer. This leads to an increased synthesis of the eNOS enzyme, which is responsible for the production of NO in endothelial cells.
The signaling cascade for this mechanism is as follows:
-
Upstream Regulation (Target Undisclosed): Avenciguat initiates a signaling cascade that targets the promoter region of the eNOS gene (NOS3). The precise molecular target that Avenciguat binds to to initiate this process has not been publicly disclosed.
-
eNOS Promoter Activation: The drug's activity has been localized to the proximal 263 base pairs of the eNOS promoter. This activation is independent of the common transcription factor Sp1, suggesting a novel regulatory pathway.
-
Increased eNOS mRNA and Protein: The activation of the promoter leads to a dose-dependent increase in eNOS mRNA and subsequent protein expression in endothelial cells.
-
Enhanced NO Production: With elevated levels of the eNOS enzyme, there is an increased capacity for the synthesis of NO from its substrate L-arginine.
-
Prevention of eNOS Uncoupling: Avenciguat has been shown to increase the vascular content of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for eNOS.[1] By increasing BH4 levels, Avenciguat helps to prevent the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO.[1]
Mechanism 2: Direct Soluble Guanylate Cyclase (sGC) Activation
More recent research has defined Avenciguat as a potent, NO-independent activator of soluble guanylate cyclase (sGC). This mechanism is particularly advantageous in pathological states characterized by high oxidative stress, where sGC can become oxidized and heme-free, rendering it insensitive to its natural ligand, NO.
The signaling pathway for this mechanism is as follows:
-
Direct sGC Binding: Avenciguat directly binds to the heme-free, oxidized form of sGC.[2]
-
NO-Independent Activation: This binding allosterically activates the sGC enzyme, bypassing the need for NO.[1][2] This is a key differentiator from sGC stimulators (like Riociguat), which require the presence of the heme group.
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, which mediate a range of physiological responses including smooth muscle relaxation (vasodilation), and anti-fibrotic and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Avenciguat (this compound).
Table 1: Preclinical Efficacy Data
| Parameter | Model | Treatment | Result | Reference |
| Infarct Size | Mouse Ischemia/Reperfusion | 30 mg/kg/day this compound for 1 week | ↓ 43.6% reduction in infarct/area at risk (36.9% vs 65.4% in placebo) | [3] |
| Oxidative Stress | Mouse Ischemia/Reperfusion | 30 mg/kg/day this compound for 1 week | ↓ 75% reduction in malondialdehyde levels (0.8 vs 3.2 µmol/l in placebo) | [3] |
| Atherosclerosis | apoE-KO Mice | This compound in chow for 12 weeks | ↓ Significant reduction in atherosclerotic plaque formation | [1] |
| cGMP Activation (in vitro) | Human Platelet-Rich Plasma | Avenciguat | EC₅₀ = 467 nM | [4] |
| cGMP Activation (in vitro) | Rat Platelet-Rich Plasma | Avenciguat | EC₅₀ = 304 nM | [4] |
| Fibrosis | Rat Unilateral Ureteral Obstruction | 30 mg/kg Avenciguat (p.o.) | ↓ Reduced tubulointerstitial fibrosis | [4] |
Table 2: Clinical Efficacy Data (Phase II CKD Trials)
| Parameter | Patient Population | Treatment | Result (Placebo-Corrected Change from Baseline) | Reference |
| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 1 mg Avenciguat TID for 20 weeks | ↓ 15.5% | [5] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 2 mg Avenciguat TID for 20 weeks | ↓ 13.2% | [5] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Chronic Kidney Disease (CKD) | 3 mg Avenciguat TID for 20 weeks | ↓ 21.5% | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating Avenciguat's mechanism of action.
In Vitro eNOS Expression and NO Production Assay
-
Objective: To determine the effect of Avenciguat on eNOS expression and NO-mediated signaling in endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Methodology:
-
Cell Culture: HUVECs are cultured in standard endothelial cell growth medium.
-
Treatment: Cells are treated with Avenciguat (e.g., 2 µM) or vehicle control for 18 hours. A positive control, such as simvastatin (B1681759) (5 µM), may be used.[6]
-
mRNA Analysis: Total RNA is extracted, and eNOS mRNA expression is quantified using real-time RT-PCR, normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Cell lysates are prepared, and eNOS protein expression is determined by Western blotting using an anti-eNOS antibody. Protein loading is normalized using an antibody against a housekeeping protein like GAPDH.
-
NO Production (cGMP Assay): After the 18-hour pretreatment, cells are stimulated with an eNOS agonist like bradykinin (B550075) (100 nM) for a short period (e.g., 3 minutes). The reaction is stopped, and intracellular cGMP content is measured by radioimmunoassay or ELISA as an indicator of bioactive NO production.[6]
-
In Vivo Myocardial Ischemia/Reperfusion Model
-
Objective: To assess the cardioprotective effects of Avenciguat in an in vivo model of heart attack.
-
Animal Model: Male C57BL/6J mice. eNOS knockout mice are used to confirm the mechanism.
-
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions.
-
Treatment: Mice are treated with Avenciguat (30 mg/kg/day) or placebo administered in the chow for one week.[3]
-
Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.
-
Reperfusion: The ligature is removed, and the heart is allowed to reperfuse for 24 hours.
-
Infarct Size Assessment: After 24 hours, the heart is excised. The area at risk (AAR) and the infarct size (IS) are determined using staining techniques (e.g., Evans blue and TTC staining). The ratio of IS to AAR is calculated.
-
Oxidative Stress Measurement: Tissue or plasma samples are collected to measure markers of oxidative stress, such as malondialdehyde-thiobarbituric acid levels.[3]
-
Conclusion
Avenciguat (this compound) is a unique molecule that robustly enhances the NO-sGC-cGMP signaling pathway through a dual mechanism of action. It not only increases the transcriptional expression of eNOS but also directly activates sGC in an NO-independent manner. This dual action provides a powerful and potentially synergistic approach to restoring vascular homeostasis and combating fibrosis. The preclinical and clinical data gathered to date support its continued development for a range of cardiovascular and systemic diseases. Further research is warranted to fully elucidate the upstream molecular target responsible for its eNOS-enhancing effects, which could reveal new insights into the regulation of vascular function.
References
- 1. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of Avenciguat on Albuminuria in Patients with CKD: Two Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Profile of AVE-9488: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro properties of AVE-9488, a small molecule enhancer of endothelial nitric oxide synthase (eNOS). The information presented here is curated from publicly available scientific literature to support further research and development efforts. This document details the molecular mechanism, key experimental findings, and relevant methodologies associated with this compound.
Core Mechanism of Action
This compound is characterized as an eNOS transcription enhancer. Its primary mechanism involves the upregulation of eNOS expression, leading to increased production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. In vitro studies have demonstrated that this compound enhances eNOS promoter activity, resulting in elevated levels of eNOS mRNA and protein. This enhanced expression leads to greater NO production upon cellular stimulation.
Quantitative In Vitro Data
The following tables summarize the key quantitative effects of this compound as reported in in vitro studies. These data provide a comparative look at its impact on gene expression, protein levels, and cellular function.
Table 1: Effect of this compound on eNOS Expression and Nitric Oxide Production
| Cell Type | Treatment Concentration | Duration | Effect | Magnitude of Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | 18 hours | Increased eNOS mRNA expression | Comparable to simvastatin | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Concentration-dependent | 18 hours | Increased eNOS protein expression | Concentration-dependent increase | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | 18 hours | Enhanced bradykinin-stimulated cGMP production (indicator of NO) | Significant enhancement | [1][2] |
| Human endothelial EA.hy 926 cells | Concentration-dependent | Not Specified | Enhanced eNOS promoter activity | Concentration-dependent | [1] |
Table 2: Effects of this compound on Endothelial Progenitor Cells (EPCs) and Oxidative Stress
| Parameter | Model | Treatment | Effect | Magnitude of Effect | Reference |
| Circulating Endothelial Progenitor Cell (EPC) Number | Rat model of myocardial infarction | 25 ppm in diet | Increased EPC number | 5.2-fold increase vs. placebo | [3] |
| EPC Migratory Capacity | Rat model of myocardial infarction | 25 ppm in diet | Increased migratory capacity | 2.9-fold increase vs. placebo | [3] |
| Reactive Oxygen Species (ROS) Production | Aortas from apoE-KO mice | In vivo treatment | Reversed eNOS uncoupling and reduced ROS | Partial prevention | [1] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its in vitro effects.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Based on the available literature, the following are generalized protocols for key in vitro experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the human endothelial cell line EA.hy 926 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in multi-well plates. Upon reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Incubation times typically range up to 18 hours.[2]
eNOS mRNA Expression Analysis (Quantitative PCR)
-
RNA Isolation: Following treatment with this compound, total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Quantitative PCR is performed using primers specific for the eNOS gene and a suitable housekeeping gene for normalization. The relative expression of eNOS mRNA is calculated using the ΔΔCt method.
eNOS Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Nitric Oxide (NO) Production Assay (cGMP Measurement)
-
Principle: As NO stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), measuring intracellular cGMP levels serves as an indirect indicator of NO production.
-
Procedure: HUVECs pre-treated with this compound are stimulated with an agonist such as bradykinin (B550075) to induce NO production.[1][2]
-
Measurement: The intracellular cGMP content is then measured using a commercially available enzyme immunoassay (EIA) kit.
Conclusion
The in vitro data strongly support the role of this compound as a potent enhancer of eNOS expression and activity. Its ability to increase NO production in endothelial cells highlights its therapeutic potential in cardiovascular diseases associated with endothelial dysfunction. The provided data, pathways, and protocols offer a solid foundation for researchers to design and execute further studies to elucidate the full pharmacological profile of this compound.
References
The eNOS Enhancer AVE-9488: A Deep Dive into its Role in Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathological feature of numerous cardiovascular diseases. The endothelial nitric oxide synthase (eNOS) enzyme is the primary source of NO in the vasculature, playing a crucial role in maintaining vascular tone, inhibiting platelet aggregation, and preventing inflammation. Consequently, enhancing eNOS activity has emerged as a promising therapeutic strategy. AVE-9488 is a small molecule eNOS enhancer that has demonstrated significant potential in preclinical studies to improve endothelial function and protect against cardiovascular insults. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, quantitative effects on endothelial function, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound primarily functions as a transcriptional enhancer of the eNOS gene (NOS3). This leads to an increased expression of eNOS mRNA and protein, resulting in higher levels of NO production.[1][2] Beyond simply increasing eNOS expression, this compound has also been shown to address the issue of eNOS uncoupling.[2] In pathological conditions associated with high oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals (O₂⁻) instead of NO. This switch is often triggered by the depletion of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH₄). This compound helps to reverse this uncoupling, thereby restoring the enzyme's ability to generate beneficial NO and reducing the production of detrimental reactive oxygen species (ROS).[2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Effects of this compound on eNOS Expression and Activity
| Parameter | Experimental Model | Treatment | Result | Fold Change/Percentage Change | p-value | Reference |
| eNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM this compound for 18-24h | Increased eNOS mRNA | 1.6 ± 0.3-fold increase | < 0.05 | [1] |
| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM this compound for 18-24h | Increased eNOS protein | 1.7 ± 0.2-fold increase | < 0.05 | [1] |
| eNOS mRNA Expression | Bone Marrow Mononuclear Cells (BMCs) from ICMP patients | 5 µM this compound for 18h | Increased eNOS mRNA | 2.1-fold increase | < 0.05 | [1] |
| eNOS Activity | Bone Marrow Mononuclear Cells (BMCs) from ICMP patients | 5 µM this compound for 18h | Increased eNOS activity | >3-fold increase | < 0.05 | [1] |
| eNOS Expression (densitometric units/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased eNOS expression | 0.726 ± 0.06 vs. 0.403 ± 0.05 (Placebo) | < 0.05 | [3] |
| eNOS Activity (nmol/µg protein x10³) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased eNOS activity | 20.4 ± 4.4 vs. 7.15 ± 0.9 (Placebo) | < 0.05 | [3] |
ICMP: Ischemic Cardiomyopathy
Table 2: Cardioprotective and Vasculoprotective Effects of this compound
| Parameter | Experimental Model | Treatment | Result | Percentage Change | p-value | Reference |
| Infarct Size / Area at Risk | Mice with myocardial ischemia/reperfusion | 30 mg/kg/day this compound for 1 week | Reduced infarct size | 36.9 ± 4.0% vs. 65.4 ± 4.1% (Placebo) | 0.0002 | [4] |
| Malondialdehyde Levels (µmol/L) | Mice with myocardial ischemia/reperfusion | 30 mg/kg/day this compound for 1 week | Reduced oxidative stress | 0.8 ± 0.07 vs. 3.2 ± 0.5 (Placebo) | 0.0003 | [4] |
| Circulating Endothelial Progenitor Cells (EPCs) | Rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased EPC levels | 5.2-fold increase | < 0.001 | [3] |
| Malondialdehyde (µmol/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Reduced oxidative stress | 0.560 ± 0.12 vs. 1.362 ± 0.30 (Placebo) | < 0.05 | [3] |
| Akt1 Phosphorylation (densitometric units/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased Akt1 phosphorylation | 0.519 ± 0.09 vs. 0.310 ± 0.09 (Placebo) | < 0.05 | [3] |
| VEGF Expression (pg/µg protein) | Bone marrow of rats post-myocardial infarction | 25 ppm this compound for 3 days | Increased VEGF expression | 0.121 ± 0.01 vs. 0.076 ± 0.01 (Placebo) | < 0.05 | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Endothelial Cells
This compound initiates a signaling cascade that enhances eNOS expression and activity, leading to increased NO production and subsequent downstream beneficial effects. This pathway also involves the reduction of oxidative stress.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow for Assessing this compound Efficacy
A typical preclinical study to evaluate the effects of this compound on endothelial function and cardioprotection follows a structured workflow, from animal model selection to functional and molecular analysis.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory practices and information gleaned from relevant research articles.
Western Blot for eNOS and Phospho-Akt Expression
Objective: To quantify the protein levels of total eNOS and phosphorylated Akt (as a marker of Akt activation) in tissue or cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-eNOS (specific for total eNOS)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (for total Akt)
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Protocol:
-
Lysate Preparation: Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-eNOS, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). For phospho-Akt, normalize to total Akt levels.
eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
Objective: To measure the enzymatic activity of eNOS in tissue or cell homogenates.
Materials:
-
Homogenization Buffer
-
Reaction Buffer (containing NADPH, FAD, FMN, BH₄, and calmodulin)
-
[³H]L-arginine (radiolabeled substrate)
-
Stop Buffer (e.g., containing EDTA)
-
Cation Exchange Resin (e.g., Dowex AG50WX-8)
-
Scintillation Counter and Scintillation Fluid
Protocol:
-
Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the homogenate with the reaction buffer and [³H]L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing the cation exchange resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the eNOS activity based on the amount of [³H]L-citrulline produced per unit of protein per unit of time.
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect and quantify superoxide production in cells or tissues.
Materials:
-
Dihydroethidium (DHE) fluorescent probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence Microscope or Plate Reader
Protocol:
-
Cell/Tissue Preparation: Prepare cultured cells or fresh tissue sections.
-
DHE Loading: Incubate the cells or tissue sections with DHE (e.g., 10 µM) in a suitable buffer at 37°C in the dark for 30 minutes.
-
Washing: Gently wash the cells or tissues to remove excess DHE.
-
Imaging/Measurement: Immediately visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The oxidation of DHE by superoxide produces a red fluorescent product.
-
Analysis: Compare the fluorescence intensity between this compound-treated and control groups.
Conclusion
This compound represents a compelling therapeutic candidate for conditions associated with endothelial dysfunction. Its ability to not only enhance eNOS expression but also to mitigate eNOS uncoupling addresses two critical aspects of NO-related pathology. The robust preclinical data, demonstrating its efficacy in improving endothelial function and providing cardioprotection, underscores its potential. Further research, including clinical trials, will be crucial in translating these promising findings into tangible therapeutic benefits for patients with cardiovascular disease. This guide provides a foundational understanding of the science behind this compound for researchers and developers in the field.
References
- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research of AVE-9488: A Novel eNOS Transcription Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488, chemically identified as 4-fluoro-N-indan-2-yl-benzamide, emerged in early research as a promising small molecule with a novel mechanism of action: the transcriptional enhancement of endothelial nitric oxide synthase (eNOS). Nitric oxide (NO), synthesized by eNOS, is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation. A reduction in NO bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. This compound was investigated for its potential to counteract this by upregulating the expression of the eNOS enzyme itself, thereby offering a new therapeutic strategy for conditions such as atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.
Core Mechanism of Action: eNOS Transcription Enhancement
Early studies established that this compound enhances the transcription of the gene encoding for eNOS. This leads to an increase in eNOS mRNA and subsequently, elevated levels of eNOS protein. The enhanced expression of a functional eNOS enzyme results in greater NO production, which in turn is expected to ameliorate endothelial dysfunction and confer vasoprotective effects.
Preclinical Efficacy: A Summary of Key Findings
The therapeutic potential of this compound was explored in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from this early research.
In Vitro and Ex Vivo Studies
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| eNOS mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 2 µM this compound for 18h | Increased expression, comparable to 5 µM simvastatin | [1] |
| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | 18h treatment with this compound | Dose-dependent increase | [1] |
| Bradykinin-stimulated cGMP production | Human Umbilical Vein Endothelial Cells (HUVEC) | 18h pretreatment with 2 µM this compound | Significantly increased | [1] |
| eNOS mRNA Expression | Bone Marrow Mononuclear Cells (from ICMP patients) | 5 µM this compound for 18h | 2.1-fold increase (P < 0.05) | [1] |
| eNOS Activity | Lin-CD105+ cells (from ICMP patients) | 5 µM this compound for 18h | >3-fold increase (P < 0.05) | [1] |
In Vivo Studies: Atherosclerosis and Neointima Formation in Mice
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Apolipoprotein E-knockout (apoE-KO) mice | This compound in chow | 12 weeks | Reduced atherosclerotic plaque formation | [2] |
| Apolipoprotein E-knockout (apoE-KO) mice | This compound in chow | Not specified | Reduced cuff-induced neointima formation | [2] |
| Wild-type C57BL/6J mice | 30 mg/kg/day this compound in chow | 17 days | Significantly increased eNOS protein in aortas and femoral arteries | [3] |
In Vivo Studies: Myocardial Infarction in Rats
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Rats with coronary artery ligation | 25 ppm this compound in diet | 9 weeks (starting 7 days post-ligation) | - Substantially improved left ventricular (LV) function- Reduced LV filling pressure- Attenuated pulmonary edema- Reduced LV fibrosis and myocyte cross-sectional area- Normalized decreased eNOS protein levels and NOS activity in surviving LV myocardium | Wohlfart et al., 2008 (assumed from context) |
In Vivo Studies: Ischemia-Reperfusion Injury in Mice
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Mice undergoing coronary artery ligation and reperfusion | 30 mg/kg/day this compound | 1 week | - Infarct/area at risk: 36.9 ± 4.0% vs. 65.4 ± 4.1% in placebo (P = 0.0002)- Malondialdehyde-thiobarbituric acid levels: 0.8 ± 0.07 µmol/l vs. 3.2 ± 0.5 µmol/l in placebo (P = 0.0003) | [4] |
Detailed Experimental Protocols
A cornerstone of robust scientific research is the detailed methodology that allows for reproducibility and critical evaluation. Below are the protocols for the key experiments cited in the early research of this compound.
In Vitro eNOS Expression and Activity Assays
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in standard endothelial cell growth medium supplemented with growth factors.
Quantitative Real-Time RT-PCR for eNOS mRNA:
-
RNA Isolation: Total RNA was extracted from HUVECs using commercially available kits.
-
Reverse Transcription: cDNA was synthesized from the isolated RNA.
-
Real-Time PCR: Quantitative PCR was performed using primers and probes specific for human eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA was calculated using the comparative Ct method.
Western Blot for eNOS Protein:
-
Protein Extraction: Cells were lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified by densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
cGMP Radioimmunoassay:
-
HUVECs were pre-treated with this compound.
-
Cells were then stimulated with bradykinin (B550075) (a known eNOS activator).
-
The intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels were measured using a commercially available radioimmunoassay kit.
In Vivo Animal Models
Atherosclerosis and Neointima Formation Model (Mice):
-
Animals: Apolipoprotein E-knockout (apoE-KO) mice, which are genetically predisposed to developing atherosclerosis, were used.
-
Drug Administration: this compound was mixed into the rodent chow at a specified concentration.
-
Induction of Neointima Formation: A non-constrictive cuff was placed around the femoral artery to induce neointimal hyperplasia.
-
Assessment: After the treatment period, the animals were euthanized. The aortas were dissected, stained (e.g., with Oil Red O for lipid deposits), and the atherosclerotic plaque area was quantified. The femoral arteries were sectioned and stained (e.g., with hematoxylin (B73222) and eosin) to measure the neointimal area.
Myocardial Infarction Model (Rats):
-
Surgical Procedure: Male rats underwent surgical ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Drug Administration: this compound was administered as a dietary supplement.
-
Functional Assessment: Left ventricular function was assessed using techniques such as pressure-volume loop analysis to measure parameters like ejection fraction, end-systolic and end-diastolic pressures and volumes.
-
Histological Analysis: The hearts were excised, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis and myocyte hypertrophy.
Ischemia-Reperfusion Injury Model (Mice):
-
Surgical Procedure: Mice were subjected to a period of coronary artery ligation (ischemia) followed by the release of the ligature (reperfusion).
-
Drug Administration: this compound was administered daily for one week prior to the surgery.
-
Infarct Size Measurement: After the reperfusion period, the hearts were excised, and the area at risk and the infarcted area were determined using staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride staining).
-
Oxidative Stress Marker Measurement: The levels of malondialdehyde-thiobarbituric acid, a marker of lipid peroxidation and oxidative stress, were measured in myocardial tissue homogenates.
Signaling Pathway
The primary signaling pathway influenced by this compound is the eNOS-NO-cGMP pathway. By enhancing eNOS expression, this compound increases the production of NO. NO then diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Conclusion
The early research on this compound provided a strong preclinical proof-of-concept for the therapeutic potential of eNOS transcription enhancement. In a variety of in vitro and in vivo models of cardiovascular disease, this compound demonstrated the ability to increase eNOS expression and activity, leading to beneficial effects on atherosclerosis, myocardial infarction, and ischemia-reperfusion injury. This body of work highlighted a novel pharmacological approach to restoring endothelial function and offered a promising new avenue for the development of cardiovascular therapeutics. Further research would be necessary to fully elucidate the pharmacokinetic and safety profile of this compound in humans and to determine its clinical efficacy.
References
- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AVE-9488 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488 is a potent and specific small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3][4] By increasing the expression and activity of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3][5] These application notes provide detailed protocols for the utilization of this compound in cell culture, with a focus on endothelial cells, to investigate its effects on cell viability, apoptosis, and eNOS signaling pathways.
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture
| Cell Type | Application | Recommended Concentration | Incubation Time | Expected Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased eNOS mRNA and protein expression | 5 µM (maximal effect) | 18-24 hours | 1.7-fold increase in eNOS protein expression | [2] |
| Bone Marrow Mononuclear Cells (BMCs) from ICMP patients | Increased eNOS mRNA expression and activity | 5 µM | 18-24 hours | 2.1-fold increase in eNOS mRNA expression | [2] |
| Human Endothelial EA.hy 926 Cells | eNOS up-regulation | Not specified | Not specified | Increased eNOS mRNA and protein expression | [3] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating adherent cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), with this compound.
Materials:
-
HUVECs or other suitable endothelial cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HUVECs in complete culture medium in a 37°C, 5% CO2 incubator.
-
Passage the cells as needed to maintain sub-confluent cultures.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentration of this compound by diluting the stock solution in fresh, serum-free or complete culture medium. A final concentration of 5 µM is recommended for maximal eNOS induction. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period, typically 18-24 hours, to observe effects on eNOS expression.[2]
-
After incubation, the cells can be harvested for downstream applications such as Western blotting, cell viability assays, or apoptosis assays.
Western Blotting for eNOS Expression
This protocol outlines the steps to assess the effect of this compound on eNOS protein expression.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eNOS (e.g., from Cell Signaling Technology)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% or 10% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For normalization, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in a positive control cell population (e.g., by treating with a known apoptosis inducer).
-
Harvest the treated and control cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[6]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]
Visualizations
Caption: Signaling pathway of this compound in endothelial cells.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. ahajournals.org [ahajournals.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for AVE-9488 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AVE-9488 in in vivo mouse studies, with a focus on cardiovascular research models. The protocols and data presented are compiled from published research to assist in the design and execution of preclinical experiments.
Quantitative Data Summary
The following tables summarize the reported dosages and experimental models for this compound in mice.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Strain | Model | Dosage | Administration Route | Duration | Reference |
| C57BL/6J | Wild-type | 30 mg/kg/day | Pressed in chow | 17 days | [1] |
| C57BL/6J | Myocardial Ischemia/Reperfusion | 30 mg/kg/day | Not specified | 1 week | [2] |
| ApoE-KO | Atherosclerosis | Not specified | Supplemented in chow | 12 weeks | |
| Rat | Myocardial Infarction | 25 ppm in diet | Diet | 3 days | [3] |
Table 2: Summary of In Vivo Effects of this compound
| Model | Key Findings | Reference |
| Wild-type Mice | Increased eNOS protein expression in aorta and femoral arteries. | [1] |
| Myocardial Ischemia/Reperfusion | Significantly reduced infarct size; this effect was absent in eNOS knockout mice. Reduced reactive oxygen species. | [2] |
| Atherosclerosis (ApoE-KO mice) | Reduced neointima formation and atherosclerotic plaque formation. | |
| Myocardial Infarction (Rats) | Increased circulating endothelial progenitor cells. Increased eNOS expression and activity in bone marrow. | [3] |
Mechanism of Action: eNOS Transcription Enhancement
This compound is a small molecule that acts as a transcriptional enhancer of endothelial nitric oxide synthase (eNOS). By increasing the expression of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO plays a key role in vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation, all of which are crucial for maintaining vascular health.
The signaling pathway for eNOS activation is complex and can be initiated by various stimuli, including shear stress from blood flow and agonists like vascular endothelial growth factor (VEGF). These stimuli lead to the phosphorylation of eNOS at specific serine residues, notably Ser-1177, by kinases such as Akt. This phosphorylation, along with the binding of calmodulin (CaM), activates the enzyme to produce NO from L-arginine.
Experimental Protocols
Preparation of this compound Formulated Chow
For oral administration in mice, this compound can be incorporated into the standard rodent chow.
Materials:
-
Standard rodent chow pellets
-
This compound powder
-
Mill (e.g., Wiley mill)
-
Mixer (e.g., food mixer)
-
Binder (e.g., corn starch and water)
-
Extruder (e.g., meat grinder with a suitable nozzle)
-
Drying oven
Protocol:
-
Grind the standard rodent chow pellets into a fine powder using a mill.
-
Calculate the required amount of this compound to achieve the target dose (e.g., 30 mg/kg/day), considering the average daily food consumption of the mice.
-
In a mixer, thoroughly blend the powdered chow with the calculated amount of this compound powder to ensure a homogenous mixture.
-
Prepare a binder by mixing corn starch with hot water.
-
Gradually add the binder to the drug-chow mixture while mixing to form a dough-like consistency.
-
Pass the mixture through an extruder to form pellets of a consistent size and shape.
-
Dry the newly formed pellets in a low-temperature oven (e.g., 40°C) until they are hard and dry.
-
Store the formulated chow in a cool, dry, and dark place.
Induction of Myocardial Infarction by Coronary Artery Ligation
This protocol describes the surgical procedure to induce myocardial infarction (MI) in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Ventilator
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture (e.g., 7-0 or 8-0 silk)
-
Buprenorphine for analgesia
-
Disinfectant (e.g., povidone-iodine and 70% ethanol)
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) and place it on a ventilator.
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
Shave the fur on the left side of the thorax and disinfect the surgical area.
-
Make a skin incision and separate the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy at the fourth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture needle under the LAD and ligate the artery. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest wall, muscle layers, and skin with sutures.
-
Allow the mouse to recover in a warm cage.
Induction of Atherosclerosis in ApoE-/- Mice
This protocol outlines the method for inducing atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.
Materials:
-
ApoE-/- mice (e.g., on a C57BL/6J background)
-
High-fat diet (Western-type diet), typically containing ~21% fat and 0.15-1.25% cholesterol.
Protocol:
-
At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat diet.
-
Maintain the mice on the high-fat diet for a period of 12-16 weeks to allow for the development of atherosclerotic plaques.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the dietary regimen, the mice are ready for the experimental intervention with this compound.
Experimental Workflow and Logic
The following diagrams illustrate a typical experimental workflow for an in vivo mouse study with this compound and the logical considerations for dose selection.
References
Protocol for dissolving AVE-9488 for experiments
Protocol for Dissolving and Utilizing AVE-9488 in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and application of this compound for both in vitro and in vivo experiments.
Product Information
This compound, also known as 4-fluoro-N-(indan-2-yl)benzamide, is a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression, this compound increases the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This leads to the activation of soluble guanylate cyclase (sGC) and a subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP), which mediates various physiological effects, including vasodilation.
Data Presentation: Properties and Recommended Concentrations
The following tables summarize the key properties of this compound and the recommended starting concentrations for experimental use.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 4-fluoro-N-(indan-2-yl)benzamide |
| Molecular Formula | C₁₇H₁₆FNO |
| Molecular Weight | 269.31 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Table 2: Recommended Starting Concentrations for Experiments
| Application | Recommended Starting Concentration |
| In Vitro (e.g., HUVEC) | 2 - 5 µM |
| In Vivo (Mice, Oral Gavage) | 30 mg/kg/day[1] |
| In Vivo (Rats, Dietary Admixture) | 25 ppm |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (269.31 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 269.31 g/mol * 1000 mg/g = 2.69 mg for 1 mL of 10 mM solution.
-
-
Weighing: Accurately weigh 2.69 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.
In Vitro Application: Preparation of Working Solutions
This protocol details the dilution of the 10 mM stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Dilution Calculation: To prepare a final working concentration of 5 µM in 10 mL of cell culture medium:
-
(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
-
(10,000 µM) * (Initial Volume) = (5 µM) * (10 mL)
-
Initial Volume = (5 µM * 10 mL) / 10,000 µM = 0.005 mL or 5 µL
-
-
Preparation: Add 5 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
Mixing: Gently mix the solution by inverting the tube or pipetting up and down.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (5 µL in this example) to an equivalent volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Application: The prepared working solution is now ready for application to your cell cultures.
In Vivo Application: Oral Gavage in Mice (30 mg/kg)
This protocol provides a general method for preparing a dosing solution of this compound for oral administration in mice. The vehicle composition may require optimization for your specific experimental conditions.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Vehicle Preparation: A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing Solution Calculation: For a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL per mouse):
-
Mass of this compound per mouse = 30 mg/kg * 0.025 kg = 0.75 mg
-
Concentration of dosing solution = 0.75 mg / 0.25 mL = 3 mg/mL
-
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the DMSO component of the vehicle first.
-
Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition to ensure a homogenous suspension.
-
-
Administration:
-
Administer the solution via oral gavage using a proper technique to avoid injury to the animal. The procedure should be performed by trained personnel in accordance with institutional animal care and use guidelines.
-
In Vivo Application: Dietary Admixture for Rats (25 ppm)
This protocol describes the general procedure for incorporating this compound into rodent chow. It is recommended to work with a commercial vendor that specializes in custom diet formulations to ensure homogeneity.
Procedure:
-
Calculation: 25 ppm is equivalent to 25 mg of this compound per kg of diet.
-
Pre-mixing:
-
Weigh the required amount of this compound for the total batch of diet.
-
Create a pre-mix by blending the this compound with a small portion of the powdered diet. This ensures a more even distribution in the final mixture.
-
-
Final Mixing:
-
Gradually add the pre-mix to the bulk of the powdered diet in a large-scale mixer.
-
Mix thoroughly for a sufficient duration to achieve a homogenous distribution of the compound.
-
-
Pelleting and Storage:
-
The mixed diet can then be pelleted. Note that heat generated during pelleting may affect compound stability.
-
Store the custom diet in a cool, dry, and dark place to maintain compound integrity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in enhancing vasodilation.
References
Application Notes and Protocols for AVE-9488 Administration in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AVE-9488, a small-molecule enhancer of endothelial nitric oxide synthase (eNOS) expression, in preclinical animal models of atherosclerosis. The protocols and data presented are compiled from published research to guide the design and execution of similar studies.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can lead to serious cardiovascular events. A key factor in the pathogenesis of atherosclerosis is endothelial dysfunction, often associated with reduced bioavailability of nitric oxide (NO). This compound (4-fluoro-N-indan-2-yl-benzamide) is an experimental compound that has been shown to exert anti-atherosclerotic effects by enhancing the expression and activity of eNOS, the enzyme responsible for producing NO in the endothelium.[1][2][3] By increasing eNOS expression and preventing its "uncoupling" — a state where the enzyme produces superoxide (B77818) instead of NO — this compound improves endothelial function and reduces atherosclerotic plaque formation in animal models.[1][2][3]
Mechanism of Action
This compound's primary mechanism of action is the upregulation of eNOS expression at the transcriptional level.[1][2] It enhances the activity of the eNOS promoter, leading to increased eNOS mRNA and protein levels.[1][2][3] Furthermore, this compound has been demonstrated to reverse eNOS uncoupling by increasing the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4).[1][3] This dual action of boosting eNOS expression and ensuring its proper function is believed to be responsible for its vasoprotective properties.[1][3]
References
Application Notes and Protocols: Western Blot Analysis of eNOS Expression Following AVE-9488 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488 is a small-molecule compound that has been identified as an enhancer of endothelial nitric oxide synthase (eNOS) expression.[1][2][3] This document provides detailed application notes and protocols for the analysis of eNOS protein expression in response to this compound treatment, with a specific focus on Western blot analysis. Nitric oxide (NO), synthesized by eNOS, is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of inflammation.[2][4] Dysregulation of eNOS activity is associated with various cardiovascular diseases. This compound upregulates eNOS expression at the transcriptional level, leading to increased eNOS mRNA and protein levels.[1][5] This compound has shown potential in preclinical models for the treatment of conditions such as atherosclerosis and myocardial ischemia/reperfusion injury.[1][6] These protocols are intended to guide researchers in the accurate assessment of eNOS expression as a key pharmacodynamic marker for the effects of this compound.
Data Presentation: Quantitative Analysis of eNOS Expression
The following tables summarize the quantitative data on eNOS protein expression following treatment with this compound from various experimental models.
Table 1: In Vivo Upregulation of eNOS Protein Expression by this compound in Mice
| Tissue | Treatment Group | Dose | Duration | Fold Increase in eNOS Expression (vs. Placebo) | Reference |
| Aorta | C57BL/6J Mice | 30 mg/kg/day | 17 days | ~1.5 | [7] |
| Femoral Artery | C57BL/6J Mice | 30 mg/kg/day | 17 days | ~2.0 | [7] |
| Aorta | ApoE-/- Mice | 10 mg/kg twice daily | 17 days | Significant Increase | [3] |
| Femoral Artery | ApoE-/- Mice | 30 mg/kg/day | 17 days | Significant Increase | [3] |
Table 2: In Vitro Upregulation of eNOS Protein Expression by this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment Group | Concentration | Duration | Fold Increase in eNOS Expression (vs. Control) | Reference |
| HUVECs | 2 µM | 18 hours | ~1.8 | [5] |
| HUVECs | 5 µM | 18 hours | ~2.2 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of eNOS Expression
This protocol provides a detailed methodology for the detection and quantification of eNOS protein expression in cell lysates or tissue homogenates by Western blotting.
1. Sample Preparation
-
Cell Culture (e.g., HUVECs):
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 18 hours).[5]
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Tissue Homogenization (e.g., Aorta, Femoral Artery):
-
Excise tissues from animals treated with this compound or placebo.
-
Immediately freeze the tissues in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors using a tissue homogenizer.[8]
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[8]
-
Collect the supernatant.
-
2. Protein Quantification
-
Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]
3. SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 7.5% or 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system. For a large protein like eNOS (~135 kDa), a wet transfer at 100V for 90 minutes or overnight at 25V at 4°C is recommended.[9]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody against eNOS (e.g., polyclonal anti-eNOS antibody, 1:1000 dilution) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.[5][8] The eNOS band intensity is then normalized to the corresponding housekeeping protein band intensity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound leading to increased eNOS expression and NO production.
Caption: Experimental workflow for Western blot analysis of eNOS expression.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eNOS Expression Test: Western Blot Analysis [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Measuring Nitric Oxide Production with AVE-9488: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring nitric oxide (NO) production in response to the endothelial nitric oxide synthase (eNOS) enhancer, AVE-9488. These guidelines are intended for researchers, scientists, and professionals in drug development investigating endothelial function and nitric oxide signaling.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[1] Endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for NO production in the vascular endothelium.[2] Dysregulation of eNOS activity and subsequent reduction in NO bioavailability are implicated in the pathophysiology of numerous cardiovascular diseases.
This compound is a small molecule compound that acts as a transcriptional enhancer of eNOS.[3][4] By upregulating eNOS expression and activity, this compound leads to increased production of nitric oxide, offering a potential therapeutic strategy for conditions associated with endothelial dysfunction.[2][4][5] This document outlines the protocols to quantify the effects of this compound on NO production in a research setting.
Data Presentation
The following tables summarize the quantitative effects of this compound on eNOS expression, eNOS activity, and related signaling molecules from various studies.
Table 1: In Vitro Effects of this compound on eNOS Expression and Activity
| Cell Type | Treatment Concentration & Duration | Effect on eNOS mRNA Expression | Effect on eNOS Protein Expression | Effect on eNOS Activity | Citation |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 2 µM for 18 hours | Increased, comparable to 5 µM simvastatin | Concentration-dependent increase | Significantly enhanced NO production (measured as cGMP) in bradykinin-stimulated cells | [6] |
| Bone Marrow Mononuclear Cells (from ICMP patients) | 5 µM for 18-24 hours | 2.1-fold increase | Not specified | >3-fold increase | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM (maximal effect) | 1.6 ± 0.3-fold increase | 1.7 ± 0.2-fold increase | Not specified | [3] |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Animal Model/Cell Type | Treatment Dose & Duration | Effect on eNOS Expression | Effect on eNOS Activity | Other Notable Effects | Citation |
| Rats with Myocardial Infarction (MI) | 25 ppm in diet for 3 days post-MI | Increased (0.726 ± 0.06 vs. 0.403 ± 0.05 densitometric units/µg protein) | Increased (20.4 ± 4.4 vs. 7.15 ± 0.9 nmol/µg protein x10³) | Increased Akt1 phosphorylation; Reduced reactive oxygen species | [7] |
| C57BL/6J Mice | 30 mg/kg/day for 17 days | Significantly higher in aortas and femoral arteries | Not specified | --- | [8] |
| Rats with MI | 25 ppm in diet for 9 weeks (starting 7 days post-MI) | Normalized decreased eNOS protein levels | Normalized decreased calcium-dependent NOS activity | Improved left ventricular function and remodeling | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels. This results in a greater capacity for NO production. The activation of eNOS is a complex process involving cofactors and post-translational modifications, such as phosphorylation by kinases like Akt. This compound has been shown to increase the phosphorylation of Akt1, which in turn can phosphorylate eNOS at serine 1177, a key activating site.[7][9]
Caption: Mechanism of this compound in enhancing nitric oxide production.
Experimental Workflow for Measuring NO Production
The following diagram outlines the general workflow for treating cells with this compound and subsequently measuring nitric oxide production using the Griess assay.
References
- 1. Nitric Oxide and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AVE-9488 in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488 is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression, this compound increases the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammatory processes, and cytoprotection. Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a major contributor to morbidity and mortality in conditions such as myocardial infarction, stroke, and peripheral artery disease. The therapeutic potential of this compound in mitigating I/R injury has been investigated, primarily in preclinical models of cardiac ischemia. These notes provide a comprehensive overview of the available data and detailed protocols for studying this compound in various I/R models.
Mechanism of Action
This compound functions as an eNOS transcription enhancer, leading to increased eNOS mRNA and protein levels. This results in greater production of bioactive NO in the vasculature. The elevated NO levels contribute to cardioprotection and reduced tissue damage following ischemia-reperfusion. While the precise upstream transcriptional activators modulated by this compound are not fully elucidated, the protective effects are critically dependent on the presence of functional eNOS.
dot
Application of AVE-9488 in Cardiovascular Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488 is a novel small molecule that acts as a transcription enhancer of endothelial nitric oxide synthase (eNOS). Reduced bioavailability of nitric oxide (NO) derived from eNOS is a key factor in the progression of various cardiovascular diseases, including heart failure and atherosclerosis. By upregulating eNOS expression and activity, this compound presents a promising therapeutic strategy to improve endothelial function, promote neovascularization, and protect the myocardium from ischemic injury. These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, key experimental findings, and detailed protocols for in vivo and in vitro studies.
Mechanism of Action
This compound enhances the transcription of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1][2] This results in greater production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] NO plays a crucial role in mediating vasodilation, inhibiting platelet aggregation and leukocyte adhesion, and promoting the mobilization and function of endothelial progenitor cells (EPCs).[1][4] The beneficial effects of this compound in cardiovascular models are largely dependent on its ability to boost eNOS-derived NO production, as its protective effects are abrogated in eNOS-deficient mice.[3][4]
Signaling Pathway of this compound in Endothelial and Progenitor Cells
Caption: Signaling pathway of this compound.
Key Experimental Findings: Quantitative Data Summary
The following tables summarize the significant quantitative effects of this compound observed in various cardiovascular research models.
Table 1: Effects of this compound on eNOS Expression and Endothelial Progenitor Cells (EPCs)
| Parameter | Model System | Treatment | Result | Reference |
| eNOS mRNA Expression | Bone Marrow Mononuclear Cells (BMCs) from patients with ischemic cardiomyopathy | Ex vivo this compound | 2.1-fold increase | [1] |
| eNOS Activity | BMCs from patients with ischemic cardiomyopathy | Ex vivo this compound | >3-fold increase | [1] |
| Circulating EPC Levels | Rats post-myocardial infarction | This compound (25 ppm in diet) for 3 days | 5.2-fold increase | [5] |
| Migratory Capacity | BMCs from patients with ischemic cardiomyopathy | Ex vivo this compound | Significant enhancement | [1] |
| Akt1 Phosphorylation | Rat bone marrow post-myocardial infarction | This compound (25 ppm in diet) for 3 days | 0.519 ± 0.09 vs. 0.310 ± 0.09 (placebo) densitometric units/μg protein | [5] |
Table 2: Cardioprotective Effects of this compound in Myocardial Infarction and Ischemia-Reperfusion Injury
| Parameter | Model System | Treatment | Result | Reference |
| Infarct Size / Area at Risk | Mice with ischemia-reperfusion injury | This compound (30 mg/kg/day) for 1 week | 36.9 ± 4.0% vs. 65.4 ± 4.1% (placebo) | [3] |
| Left Ventricular (LV) Fibrosis | Rats post-myocardial infarction | This compound (25 ppm in diet) for 9 weeks | Significant reduction | [4] |
| Myocyte Cross-Sectional Area | Rats post-myocardial infarction | This compound (25 ppm in diet) for 9 weeks | Significant reduction | [4] |
| LV Gene Expression (ANF, BNP, ET-1) | Rats post-myocardial infarction | This compound (25 ppm in diet) for 9 weeks | Significant prevention of increases | [4] |
| Vascular Superoxide Anion Formation | Rats post-myocardial infarction | This compound (25 ppm in diet) for 9 weeks | Significant reduction | [4] |
| Malondialdehyde Levels (ROS index) | Rat bone marrow post-myocardial infarction | This compound (25 ppm in diet) for 3 days | 0.560 ± 0.12 vs. 1.362 ± 0.30 (placebo) μmol/μg protein | [5] |
Experimental Protocols
Protocol 1: In Vivo Myocardial Infarction Model and this compound Treatment
This protocol describes the induction of myocardial infarction (MI) in rats via coronary artery ligation and subsequent treatment with this compound to assess its effects on cardiac remodeling and function.
Experimental Workflow
References
- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing AVE-9488 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of AVE-9488, an endothelial nitric oxide synthase (eNOS) transcription enhancer. The following sections detail the mechanism of action of this compound, protocols for key in vitro and in vivo experiments, and a summary of quantitative data from relevant studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that has been identified as a potent enhancer of eNOS transcription.[1] Its primary mechanism of action is to increase the expression and activity of eNOS, the enzyme responsible for the production of nitric oxide (NO) in endothelial cells.[2][3] NO is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular wall.[4]
Endothelial dysfunction, a hallmark of many cardiovascular diseases, is often associated with reduced NO bioavailability. This can be due to decreased eNOS expression or "eNOS uncoupling," a state where the enzyme produces superoxide (B77818) anions (O₂⁻) instead of NO.[1] this compound has been shown to not only increase eNOS expression but also to reverse eNOS uncoupling, thereby restoring normal endothelial function.[1][3] This dual action makes it a promising therapeutic agent for conditions such as atherosclerosis, hypertension, and heart failure.[5][6]
The signaling pathway influenced by this compound primarily revolves around the upregulation of eNOS and the subsequent increase in NO production. This leads to the activation of soluble guanylate cyclase (sGC) in smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation. Furthermore, by combating eNOS uncoupling, this compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the vasculature.
References
- 1. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
AVE-9488: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVE-9488 is a potent and selective small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. By upregulating eNOS expression and activity, this compound increases the production of nitric oxide (NO), a critical signaling molecule in cardiovascular physiology and a key mediator of angiogenesis.[1][2] NO plays a crucial role in promoting the proliferation, migration, and differentiation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing this compound to study angiogenesis in various in vitro and ex vivo models.
Mechanism of Action
This compound enhances the transcriptional activity of the eNOS gene, leading to increased eNOS mRNA and protein levels.[1] This results in greater production of NO in endothelial cells. The downstream effects of elevated NO levels contribute to angiogenesis by modulating various signaling pathways, including those involving vascular endothelial growth factor (VEGF).[3] The pro-angiogenic effects of this compound are dependent on eNOS, as its activity is abrogated in eNOS-deficient models.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters related to angiogenesis.
| Cell Type | Treatment | Fold Change in eNOS mRNA Expression | Fold Change in eNOS Protein Expression | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM this compound for 18-24 hours | 1.6 ± 0.3 | 1.7 ± 0.2 | [1] |
| Bone Marrow Mononuclear Cells (from ICMP patients) | This compound (concentration not specified) | 2.1 | - | [1] |
| Cell Type | Treatment | Fold Change in eNOS Activity | Reference |
| Bone Marrow Mononuclear Cells (from ICMP patients) | This compound (concentration not specified) | >3.0 | [1] |
| Rat Bone Marrow (post-myocardial infarction) | 25 ppm this compound in diet for 3 days | ~2.85 | [3] |
| Parameter | Model System | Treatment | Fold Change vs. Control | Reference |
| Migratory Capacity of Bone Marrow Mononuclear Cells | In vitro migration assay | This compound (concentration not specified) | Enhanced (P < 0.01) | [1] |
| Circulating Endothelial Progenitor Cells | Rats post-myocardial infarction | 25 ppm this compound in diet for 3 days | 5.2 | [3] |
| Neovascularization Capacity | Ischemic hind limb model in vivo | Infusion of this compound pre-treated BMCs | Improved (P < 0.001) | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on angiogenesis are provided below.
Protocol 1: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of endothelial cells to this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Basal Medium (EBM) supplemented with 0.5% FBS
-
This compound (stock solution in DMSO)
-
VEGF (positive control)
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
24-well plates
-
Calcein-AM or DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with EBM containing 0.5% FBS.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM with 0.5% FBS containing either vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 20 ng/mL) as a positive control.
-
Harvest the serum-starved HUVECs and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a fluorescent dye such as Calcein-AM or DAPI.
-
Image the lower surface of the membrane using a fluorescence microscope.
-
Quantify the number of migrated cells per field of view. Calculate the average from multiple fields.
-
Protocol 2: Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane extract (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
VEGF (positive control)
-
96-well plates
-
Calcein-AM
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM at a concentration of 1.5 x 10^5 cells/mL.
-
Prepare cell suspensions containing vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 50 ng/mL).
-
Add 100 µL of the cell suspension to each coated well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein-AM for 30 minutes.
-
Visualize the tube network using an inverted fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Protocol 3: Ex Vivo Aortic Ring Assay
This assay assesses the sprouting of new vessels from an explanted aorta, providing a more physiologically relevant model of angiogenesis.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Collagen type I or basement membrane extract
-
This compound (stock solution in DMSO)
-
VEGF (positive control)
-
48-well plates
-
Surgical instruments
-
Inverted microscope
Procedure:
-
Aorta Dissection: Euthanize the animal and dissect the thoracic aorta under sterile conditions. Place the aorta in cold EBM.
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.
-
Embedding:
-
Place a 100 µL layer of collagen or basement membrane extract at the bottom of each well of a 48-well plate and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another 100 µL of the matrix.
-
-
Treatment: Add 500 µL of EBM containing either vehicle (DMSO), this compound (e.g., 1, 5, 10 µM), or VEGF (e.g., 30 ng/mL) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Quantify the extent of sprouting by measuring the length and number of the vessels.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound enhances eNOS gene transcription, leading to increased NO production and promoting angiogenesis.
Caption: Workflow for the endothelial cell migration assay using this compound.
Caption: Workflow for the endothelial cell tube formation assay using this compound.
Caption: Workflow for the ex vivo aortic ring angiogenesis assay using this compound.
References
- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AVE-9488 Dissolution in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering issues with dissolving AVE-9488, or similar compounds, in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides will help you address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?
A1: Several factors can contribute to the poor solubility of a compound like this compound in DMSO. These can include the crystalline form of the compound, the purity of the compound, the presence of moisture in the DMSO, and the storage conditions of both the compound and the DMSO solution.[1][2] The thermodynamic stability of the compound's crystalline form can significantly impact its solubility, with amorphous forms generally being more soluble than highly stable crystalline forms.[1][2]
Q2: Can the quality of DMSO affect the solubility of my compound?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water content in DMSO can significantly decrease the solubility of many organic compounds.[1] It is crucial to use anhydrous or high-purity DMSO and to handle it in a way that minimizes water absorption.
Q3: My compound dissolved initially but then precipitated out of the DMSO solution. Why did this happen?
A3: Precipitation of a dissolved compound from a DMSO stock solution can occur for a few reasons. One common cause is that the compound has crystallized into a less soluble, more stable form over time.[1][2] This can be influenced by storage conditions, such as temperature fluctuations and freeze-thaw cycles, which increase the likelihood of crystallization.[1][2] Another reason could be that the initial dissolution was into a supersaturated solution that is not stable long-term.
Q4: How should I properly store my this compound stock solution in DMSO?
A4: Proper storage is critical to maintaining the solubility and stability of your compound. For DMSO stock solutions, it is generally recommended to store them at -20°C or -80°C to minimize degradation and prevent water absorption. However, be aware that freeze-thaw cycles can promote crystallization for some compounds.[2] It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
Q5: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, my compound precipitates. How can I prevent this?
A5: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous solution, the compound may precipitate because it is no longer in its preferred solvent. To mitigate this, it is recommended to add the DMSO stock to the aqueous solution dropwise while vortexing or mixing to ensure rapid and even dispersion.[3] Additionally, keeping the final concentration of DMSO in your assay as low as possible (typically below 0.5%) is crucial to minimize solvent-induced toxicity and solubility issues.[4]
Troubleshooting Guides
Guide 1: Initial Dissolution Failure
If this compound does not dissolve in DMSO at the desired concentration, follow these steps:
Experimental Protocol: Enhancing Dissolution
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Increased temperature can enhance the solubility of some compounds.[5]
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound is still not dissolved, sonicate the solution for short bursts in a bath sonicator.
-
Stepwise Dissolution: If you are preparing a high-concentration stock, try dissolving a smaller amount of the compound first and then gradually adding more until you reach your target concentration.
Guide 2: Compound Precipitation from DMSO Stock
If your compound precipitates out of the DMSO stock solution over time, consider the following:
Experimental Protocol: Preparing Stable Stock Solutions
-
Use High-Quality DMSO: Ensure you are using anhydrous (dry) DMSO to prepare your stock solutions.[2]
-
Aliquot and Store Properly: After initial dissolution, immediately aliquot the stock solution into single-use vials and store them at -80°C. This minimizes freeze-thaw cycles.
-
Solubility Testing: Before preparing a large batch of stock solution, perform a small-scale solubility test to determine the maximum stable concentration of your compound in DMSO under your storage conditions.
Data Presentation
Table 1: Factors Influencing Compound Solubility in DMSO
| Factor | Description | Impact on Solubility | Recommendations |
| Compound Purity | The presence of impurities can sometimes enhance solubility, but can also lead to inconsistent results. | Variable | Use the highest purity compound available for consistent results. |
| Crystalline Form | Amorphous forms are generally more soluble than stable crystalline polymorphs.[1][2] | High | If possible, use an amorphous form for easier dissolution. |
| DMSO Quality | The presence of water in DMSO can significantly reduce the solubility of many organic compounds.[1] | High | Use anhydrous DMSO and handle it properly to prevent water absorption. |
| Temperature | Increasing the temperature can enhance the solubility of some compounds.[5] | Medium | Gentle warming (e.g., to 37°C) can be used to aid dissolution. |
| Storage Conditions | Freeze-thaw cycles and improper storage temperatures can lead to compound precipitation.[2] | High | Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
Visualizations
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
Caption: Key factors influencing the solubility of compounds in DMSO.
References
Technical Support Center: Optimizing AVE-9488 Concentration for Primary Endothelial Cells
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AVE-9488 for experiments involving primary endothelial cells. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in endothelial cells?
A1: this compound is a small molecule that acts as an endothelial nitric oxide synthase (eNOS) enhancer. Its primary mechanism of action is to upregulate the expression of eNOS, the enzyme responsible for producing nitric oxide (NO) in endothelial cells.[1][2][3] This leads to increased NO production, which plays a crucial role in vasodilation, inhibition of platelet aggregation, and other processes that maintain vascular health.
Q2: What is a recommended starting concentration for this compound in primary endothelial cells?
A2: Based on published studies, a concentration of 5 µM has been shown to produce a maximal increase in eNOS mRNA and protein expression in Human Umbilical Vein Endothelial Cells (HUVECs) after an incubation period of 18-24 hours.[1] Another study reported using 2 µM for 18 hours to increase eNOS mRNA expression in HUVECs.[4] Therefore, a concentration range of 1-10 µM is a reasonable starting point for your experiments. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary endothelial cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate primary endothelial cells with this compound?
A4: An incubation time of 18-24 hours has been shown to be effective for increasing eNOS expression.[1][4] The optimal incubation time may vary depending on the specific experimental endpoint (e.g., mRNA expression, protein expression, NO production). It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your study.
Q5: What are the expected outcomes of successful this compound treatment?
A5: Successful treatment of primary endothelial cells with an optimal concentration of this compound should result in:
-
Increased eNOS mRNA and protein expression.
-
Enhanced nitric oxide (NO) production, either at baseline or upon stimulation with agonists like bradykinin.[3]
-
Potential downstream effects related to increased NO bioavailability, such as increased cell migration or improved cell survival under stress conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death or Cytotoxicity | Concentration is too high: Primary cells can be sensitive to high concentrations of any compound. | • Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration. Test a range of concentrations, for example, from 0.1 µM to 50 µM. • Start with a lower concentration range (e.g., 1-5 µM) and gradually increase. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | • Ensure the final DMSO concentration is ≤0.1% (v/v). • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments. | |
| Suboptimal cell health: Primary cells may have been stressed prior to treatment. | • Ensure your primary endothelial cells are healthy, with normal morphology and adherence before starting the experiment. • Do not use cells that are over-confluent or have been passaged too many times. | |
| No or Low Efficacy (No increase in eNOS or NO) | Concentration is too low: The concentration of this compound may be insufficient to elicit a response. | • Perform a dose-response experiment to identify a concentration that induces a significant increase in eNOS expression or NO production. • The reported effective concentration of 5 µM is a good positive control.[1] |
| Incubation time is too short: The duration of treatment may not be long enough for changes in gene and protein expression to occur. | • Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period. | |
| Issues with readout assay: The methods used to measure eNOS expression or NO production may not be sensitive enough or may be performed incorrectly. | • For eNOS expression, use validated antibodies for Western blotting and optimized primers for qPCR. • For NO production, consider using a sensitive detection method like a Griess assay for nitrite (B80452) accumulation in the medium or a fluorescent probe like DAF-FM diacetate for intracellular NO. Ensure you are using the appropriate controls. | |
| Inconsistent or Variable Results | Variability in primary cells: Primary cells from different donors or at different passage numbers can exhibit significant variability. | • Use cells from the same donor and at a consistent, low passage number for a set of experiments. • Perform experiments on cells from multiple donors to ensure the observed effects are reproducible. |
| Instability of this compound in culture medium: The compound may degrade over long incubation periods. | • While specific stability data for this compound in culture media is not readily available, for long-term experiments (e.g., >48 hours), consider replenishing the medium with freshly diluted this compound every 24-48 hours. | |
| Interference from serum components: Components in fetal bovine serum (FBS) could potentially interact with the compound. | • If inconsistent results are observed, consider reducing the serum concentration during the treatment period, if compatible with cell health. Always maintain consistent serum concentrations across all experimental and control groups. |
Data Presentation
Table 1: Summary of Reported Effective this compound Concentrations in HUVECs
| Concentration | Incubation Time | Cell Type | Observed Effect | Reference |
| 5 µM | 18-24 hours | HUVEC | Maximal increase in eNOS mRNA and protein expression. | [1] |
| 2 µM | 18 hours | HUVEC | Increased eNOS mRNA expression. | [4] |
Table 2: Example Dose-Response Data for eNOS Expression
| This compound Conc. (µM) | Relative eNOS mRNA Expression (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.1 | 100 |
| 0.5 | 1.3 | 98 |
| 1.0 | 1.5 | 99 |
| 2.5 | 1.8 | 97 |
| 5.0 | 2.1 | 95 |
| 10.0 | 2.0 | 90 |
| 25.0 | 1.6 | 75 |
| 50.0 | 1.2 | 50 |
Note: This is example data and should be generated empirically for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your primary endothelial cells.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
This compound
-
DMSO (or other suitable solvent)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Reagents for cytotoxicity assay (e.g., MTT, LDH)
-
Reagents for quantifying eNOS mRNA (qRT-PCR) or protein (Western blot)
Procedure:
-
Cell Seeding: Seed primary endothelial cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in complete cell culture medium. A logarithmic or semi-logarithmic dilution series is recommended (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Endpoint Analysis:
-
Cell Viability: In a parallel plate, assess cell viability using a standard cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions. This will help determine the maximum non-toxic concentration.
-
eNOS Expression: Harvest the cells for analysis of eNOS expression.
-
For qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for eNOS and a suitable housekeeping gene.
-
For Western Blot: Lyse the cells in an appropriate lysis buffer. Determine the protein concentration, and then perform SDS-PAGE and Western blotting using a validated primary antibody against eNOS and a loading control (e.g., GAPDH or β-actin).
-
-
-
Data Analysis:
-
Calculate the cell viability for each concentration relative to the vehicle control.
-
Determine the relative eNOS mRNA or protein expression for each concentration, normalized to the housekeeping gene/protein and expressed as a fold change relative to the vehicle control.
-
Plot the eNOS expression and cell viability against the this compound concentration to determine the optimal concentration that gives the maximal effect on eNOS expression without significant cytotoxicity.
-
Protocol 2: Measuring Nitric Oxide (NO) Production
This protocol describes the measurement of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.
Materials:
-
Primary endothelial cells treated with this compound as described in Protocol 1.
-
Griess Reagent System
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Collect Supernatant: Following the treatment with this compound, carefully collect the cell culture supernatant from each well.
-
Prepare Nitrite Standards: Prepare a standard curve of sodium nitrite in the same culture medium used for the experiment.
-
Perform Griess Assay:
-
Add your samples and standards to a 96-well plate.
-
Add the components of the Griess reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.
-
Calculate Nitrite Concentration: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound enhances eNOS expression, leading to increased NO production.
Caption: A logical approach to troubleshooting low efficacy of this compound.
References
- 1. Ex vivo pretreatment of bone marrow mononuclear cells with endothelial NO synthase enhancer AVE9488 enhances their functional activity for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with AVE-9488
Welcome to the technical support center for AVE-9488. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experiments with this novel eNOS enhancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical formula C₁₆H₁₄FNO, is a small molecule that acts as a transcription enhancer for endothelial nitric oxide synthase (eNOS). Its primary mechanism is to increase the expression and activity of eNOS, leading to enhanced production of nitric oxide (NO). This can be beneficial in models of cardiovascular disease by promoting vasodilation and reducing oxidative stress. The effects of this compound are dependent on the presence of functional eNOS, as its protective effects are not observed in eNOS knockout models.[1]
Q2: What is the recommended storage and handling for this compound?
For long-term stability, this compound should be stored at -20°C. For short-term use, it can be kept at 0°C, and it is shipped on blue ice. It is soluble in DMSO. As with many small molecule enzyme modulators, it is advisable to protect the compound from light and repeated freeze-thaw cycles to maintain its integrity.
Q3: Are there known off-target effects for this compound?
While a specific off-target profile for this compound is not extensively documented in publicly available literature, it belongs to the benzamide (B126) class of compounds. Some aminopyridine derivatives, which share structural similarities, have been reported to interact with other biological targets such as kinases and ion channels. Therefore, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Inconsistent Experimental Results
Inconsistent results when using this compound can arise from a variety of factors, ranging from experimental design to subtle variations in cellular or animal models. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Variable or No Increase in eNOS Expression
One of the most common challenges is observing inconsistent or no significant increase in eNOS protein levels after treatment with this compound.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration (In Vitro): The optimal concentration of this compound can vary between different cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations based on literature for similar compounds and assess eNOS expression via Western blot.
-
-
Incorrect Dosing or Administration (In Vivo): The bioavailability and efficacy of this compound can be influenced by the route and frequency of administration.
-
Recommendation: For mice, a dosage of 30 mg/kg/day administered in the chow for 17 days has been shown to increase eNOS protein expression in vascular tissues.[1] Ensure accurate and consistent administration.
-
-
Poor Compound Stability: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Aliquot the compound upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in DMSO for each experiment.
-
-
Cellular State and Passage Number: The responsiveness of cells to stimuli can change with passage number and confluency.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are healthy and at a consistent confluence at the time of treatment.
-
Issue 2: Discrepancy Between eNOS Expression and Nitric Oxide (NO) Production
A frustrating observation can be an increase in eNOS protein levels without a corresponding increase in NO production. This phenomenon is often attributed to "eNOS uncoupling."
Possible Causes and Solutions:
-
eNOS Uncoupling: Under conditions of oxidative stress or cofactor limitation, eNOS can become "uncoupled," leading to the production of superoxide (B77818) (O₂⁻) instead of NO.
-
Recommendation:
-
Measure Superoxide Production: Use assays such as DHE staining or lucigenin-based chemiluminescence to assess superoxide levels.
-
Ensure Cofactor Availability: The essential cofactor for eNOS, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), is highly sensitive to oxidation. Ensure your cell culture medium or animal model has sufficient BH4 levels. In some cases, co-treatment with a BH4 precursor like sepiapterin (B94604) may be necessary.
-
-
-
Inhibitory Phosphorylation: eNOS activity is regulated by phosphorylation at multiple sites. Phosphorylation at Thr495 is inhibitory.
-
Recommendation: In addition to total eNOS, perform Western blot analysis for phosphorylated eNOS at both the activating site (Ser1177) and the inhibitory site (Thr495) to assess the activation state of the enzyme.
-
-
Presence of Endogenous Inhibitors: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of eNOS.
-
Recommendation: If eNOS uncoupling is suspected, consider measuring the ADMA/arginine ratio in your samples.
-
Data Summary
| Parameter | Recommendation | Source |
| Storage (Long-term) | -20°C | Supplier Data |
| Storage (Short-term) | 0°C | Supplier Data |
| Solubility | DMSO | Supplier Data |
| In Vivo Dosing (Mice) | 30 mg/kg/day in chow | [1] |
Experimental Protocols
Western Blot Analysis for eNOS Expression
This protocol is adapted from standard procedures for detecting eNOS in cell lysates or tissue homogenates.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-eNOS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer.
-
For tissues, homogenize in ice-cold lysis buffer.
-
Centrifuge lysates at 12,000 x g for 20 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-eNOS antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize bands using an imaging system.
-
Perform densitometric analysis and normalize to a loading control (e.g., β-actin or GAPDH).[2]
-
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is based on the Griess reaction, which measures nitrite (B80452) (a stable breakdown product of NO).
Materials:
-
NOS Assay Buffer
-
Nitrate (B79036) Reductase
-
NADPH
-
Griess Reagents 1 and 2
-
Nitrite Standard
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for Western blotting.
-
-
Assay Reaction:
-
In a 96-well plate, add samples, standards, and a positive control.
-
Prepare a reaction mix containing NOS Assay Buffer, NADPH, and Nitrate Reductase.
-
Add the reaction mix to the wells and incubate at 37°C for 1 hour. This step converts any nitrate in the sample to nitrite.
-
-
Colorimetric Detection:
-
Add Griess Reagent 1 to each well, followed by Griess Reagent 2.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
Visual Guides
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Preventing AVE-9488 Precipitation in Media
Welcome to the technical support center for AVE-9488. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a novel small molecule known to be an enhancer of endothelial nitric oxide synthase (eNOS) expression, which leads to increased production of nitric oxide (NO). Its IUPAC name is 2,2-Difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide[3]. In research, it is often investigated for its potential therapeutic effects in cardiovascular diseases and other conditions where eNOS function is important.
Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
This is a common issue with hydrophobic compounds like this compound. While it is soluble in an organic solvent like DMSO, it has poor aqueous solubility.[3][4] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound "crashes out" of solution because it cannot be readily dissolved by the water-based medium.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but it is best practice to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can I heat or sonicate my media to dissolve the this compound precipitate?
Gentle warming of the media to 37°C is recommended as it can aid in dissolution.[1] However, excessive heating or boiling of the media should be avoided as it can degrade sensitive media components like vitamins, amino acids, and growth factors. Brief sonication of the DMSO stock solution before dilution can help ensure the compound is fully dissolved, but sonicating the complete media is generally not advised.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Precipitation Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to changes in the media or the compound's stability at 37°C.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For multi-day experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable film. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture plates or flasks are outside the incubator. If frequent observation is needed, use a microscope with a heated stage. |
| Interaction with Media Components | Over time, this compound may interact with salts, proteins, or other components in the serum and media, leading to the formation of insoluble complexes. | See the experimental protocols below for using solubilizing agents. It may also be beneficial to test different types of serum or move to a serum-free media formulation if compatible with your cells. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time. A significant shift in pH could alter the ionization state of this compound and reduce its solubility. | Ensure the medium is properly buffered (e.g., with HEPES for CO2-independent buffering) and that the CO2 level in the incubator is correct for the bicarbonate concentration in your medium. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Caption: Workflow for determining maximum soluble concentration.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Serial Dilutions: In a sterile microcentrifuge tube or 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add to Media: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium (pre-warmed to 37°C). This will create a 1:100 dilution with a final DMSO concentration of 1%. Also, include a "media only" and a "media + 1% DMSO" control.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observe: Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) at several time points (e.g., immediately, 2, 6, and 24 hours). For a more sensitive analysis, examine a small aliquot from each well under a microscope.
-
Determine Concentration: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration of this compound in your media under these conditions.
Data Recording Template:
| Concentration of this compound (µM) | Final DMSO (%) | Precipitation at 0h? (Yes/No) | Precipitation at 2h? (Yes/No) | Precipitation at 6h? (Yes/No) | Precipitation at 24h? (Yes/No) |
| 100 | 1.0 | ||||
| 50 | 1.0 | ||||
| 25 | 1.0 | ||||
| 12.5 | 1.0 | ||||
| 6.25 | 1.0 | ||||
| Vehicle Control | 1.0 | ||||
| Media Only | 0 |
Protocol 2: Using Solubilizing Agents
If the desired experimental concentration of this compound is higher than its maximum soluble concentration in media alone, the use of solubilizing agents can be explored.
Commonly Used Solubilizing Agents:
-
Bovine Serum Albumin (BSA): Proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic drugs, increasing their aqueous solubility.
-
Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations, these can help to solubilize hydrophobic compounds. However, they can also be cytotoxic, so their concentration must be carefully optimized.
References
Technical Support Center: Improving the Stability of AVE-9488 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and effective use of AVE-9488 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO). Ensure the use of anhydrous DMSO to minimize the introduction of moisture, which can affect the compound's stability.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C, desiccated, and protected from light. Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is acceptable for up to one month.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit of this compound is exceeded in the working solution or if the stock solution has been stored improperly. To address this, gently warm the solution to 37°C and vortex or sonicate to aid dissolution. When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so dropwise while vortexing to prevent precipitation. It is also crucial to ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid both toxicity and precipitation.
Q4: I am observing inconsistent results between experiments. Could this be related to this compound stability?
A4: Inconsistent results can indeed be a consequence of compound instability. Degradation of this compound can lead to a loss of activity. To ensure reproducibility, it is recommended to prepare fresh working solutions from a properly stored stock aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored at room temperature for extended periods.
Q5: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤ 0.1%) while maintaining the solubility of this compound.
-
Serial Dilutions: When preparing working solutions, perform serial dilutions of the DMSO stock in your aqueous buffer or media. Add the stock solution to the aqueous diluent slowly while vortexing.
-
Use of Pluronic F-68: For in vitro assays, the inclusion of a low concentration (e.g., 0.01%) of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay should be validated.
-
Issue 2: Loss of Compound Activity Over Time
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to minimize freeze-thaw cycles.
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.
-
Fresh Working Solutions: Always prepare fresh working dilutions from a frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods.
-
Inert Gas Overlay: For long-term storage of DMSO stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the recommended storage and handling conditions based on general best practices for small molecule inhibitors and available product information.
| Parameter | Condition | Recommendation | Source |
| Storage (Solid) | Short-term (weeks) | 0°C, desiccated | [1][2] |
| Long-term (years) | -20°C, desiccated | [1][2] | |
| Storage (in DMSO) | Short-term (1 month) | -20°C | [3] |
| Long-term (6-12 months) | -80°C | [3] | |
| Solubility | DMSO | Soluble | [1][2] |
| Freeze-Thaw Cycles | Multiple cycles | Avoid; use single-use aliquots | [3] |
| Light Exposure | UV and visible light | Protect from light (use amber vials or foil) | General |
| pH (Aqueous Solution) | Strongly acidic or basic | Avoid; maintain near-neutral pH | General |
Experimental Protocols
Representative Protocol: In Vitro eNOS Activity Assay in Endothelial Cells
This protocol provides a general workflow for treating endothelial cells with an eNOS enhancer like this compound and measuring the subsequent nitric oxide (NO) production. This should be adapted and optimized for specific cell types and experimental conditions.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate media (e.g., EGM-2) until they reach 80-90% confluency.
-
-
Preparation of this compound Working Solution:
-
Thaw a single-use aliquot of a 10 mM this compound stock solution in DMSO at room temperature.
-
Perform serial dilutions in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.1%).
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the prepared this compound working solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of Nitric Oxide (NO) Production:
-
NO is unstable and rapidly oxidizes to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in culture medium. Total NO production can be assessed by measuring the concentration of these stable metabolites.
-
Griess Assay:
-
Collect the cell culture supernatant from each well.
-
Use a commercially available Griess reagent kit to measure the nitrite concentration according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at ~540 nm.
-
To measure total NO production (nitrite + nitrate), nitrate in the supernatant must first be converted to nitrite using nitrate reductase (often included in commercial kits).
-
-
Fluorescent NO Probes:
-
Alternatively, live cells can be loaded with a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) according to the manufacturer's protocol.
-
After treatment with this compound, the fluorescence intensity, which is proportional to the intracellular NO concentration, can be measured using a fluorescence microscope or plate reader.
-
-
-
Data Analysis:
-
Quantify the concentration of nitrite/nitrate using a standard curve generated with known concentrations of sodium nitrite.
-
Normalize the NO production to the total protein content or cell number in each well to account for variations in cell density.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as an eNOS enhancer.
Caption: Experimental workflow for in vitro eNOS activity assay.
References
Technical Support Center: Investigating the Specificity of the eNOS Enhancer AVE-9488
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing AVE-9488, a small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. While the primary on-target effects of this compound are well-documented, this guide addresses potential off-target effects to consider during your experiments and provides troubleshooting strategies for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is known to be a transcriptional enhancer of the NOS3 gene, which encodes for endothelial nitric oxide synthase (eNOS). This leads to increased eNOS protein expression and subsequently, greater production of nitric oxide (NO) in endothelial cells. The beneficial effects of this compound on the cardiovascular system, such as improved endothelial function and protection against ischemia-reperfusion injury, have been shown to be absent in eNOS knockout mice, strongly supporting its on-target mechanism.
Q2: Are there any publicly documented off-target effects of this compound?
Currently, there is a lack of publicly available data from comprehensive off-target screening panels or detailed preclinical safety and toxicology studies for this compound. As with any small molecule, the potential for off-target interactions exists. Therefore, it is crucial for researchers to include appropriate controls in their experiments to verify that the observed effects are mediated by eNOS.
Q3: What are some theoretical off-target effects to consider for a compound like this compound?
Given that this compound is a benzamide (B126) derivative, it is theoretically possible that it could interact with other enzymes or receptors that have binding sites amenable to this chemical scaffold. Without specific screening data, researchers should consider the possibility of effects on:
-
Other Nitric Oxide Synthase Isoforms: While designed to be an eNOS enhancer, its effects on neuronal NOS (nNOS) and inducible NOS (iNOS) expression should be evaluated, especially in experimental systems where these isoforms are highly expressed.
-
Unintended Effects on Gene Transcription: As a transcriptional enhancer, its specificity for the NOS3 promoter should be confirmed. Global transcriptomic analysis (e.g., RNA-seq) could reveal unintended changes in the expression of other genes.
-
Cardiovascular Ion Channels: Unintended interactions with cardiac ion channels are a common source of off-target effects for cardiovascular drugs.
Q4: How can I be confident that the effects I observe in my experiments are due to the on-target activity of this compound?
To confirm that the observed effects are on-target, researchers should perform one or more of the following validation experiments:
-
Use of eNOS inhibitors: Co-treatment with a non-selective NOS inhibitor like L-NAME (Nω-nitro-L-arginine methyl ester) or a more eNOS-selective inhibitor should reverse the effects of this compound.
-
Experiments in eNOS-deficient systems: If possible, repeating the experiment in cells or tissues from eNOS knockout animals or using siRNA to knock down eNOS expression in cultured cells should abolish the effects of this compound.
-
Direct measurement of eNOS expression and NO production: Confirm that this compound treatment leads to an increase in eNOS mRNA and protein levels, as well as a corresponding increase in NO production in your experimental system.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Unexpected Outcome | Potential On-Target Explanation | Potential Off-Target Consideration | Suggested Troubleshooting Steps |
| Cell toxicity at high concentrations | Excessive NO production can lead to nitrosative stress and cell death. | The compound may have off-target cytotoxic effects unrelated to eNOS. | 1. Determine the concentration-response curve for both eNOS expression and cytotoxicity.2. Test if co-treatment with an eNOS inhibitor rescues the cells from toxicity.3. Assess general cytotoxicity markers (e.g., LDH release, caspase activation) in the presence and absence of an eNOS inhibitor. |
| Effects observed in non-endothelial cells | Some cell types may have low basal expression of eNOS that is upregulated by this compound. | The compound may be acting on a different target present in that cell type. | 1. Confirm the presence or absence of eNOS expression in the cell type at baseline and after this compound treatment.2. Use siRNA to knock down eNOS in these cells to see if the effect is abolished.3. Consider performing a broader screen (e.g., RNA-seq) to identify other potential targets. |
| Lack of effect in a specific experimental model | The signaling pathways leading to NOS3 transcription may be altered or absent in your model. The concentration or duration of treatment may be suboptimal. | The intended target (eNOS) may not be the primary driver of the phenotype in your model. | 1. Verify the on-target activity of this compound in your system by measuring eNOS mRNA, protein, and NO production.2. Perform a dose-response and time-course experiment.3. Ensure your experimental readout is sensitive to changes in NO signaling. |
Summary of this compound On-Target Effects
| Effect | Experimental Model | Dosage/Concentration | Outcome |
| Increased eNOS protein expression | C57BL/6J mice | 30 mg/kg/day | Enhanced eNOS expression in vascular tissues. |
| Cardioprotection against ischemia-reperfusion injury | In vivo mouse model | 30 mg/kg/day | Significantly reduced infarct size. |
| Improved left ventricular remodeling after myocardial infarction | Rat model of myocardial infarction | 25 ppm in diet | Attenuated LV dysfunction and remodeling. |
| Reduced neointima formation | apoE-KO mice | Chow supplemented with this compound | Reduced atherosclerotic plaque formation. |
Experimental Protocols
Key Experiment: Verification of this compound On-Target Activity
Objective: To confirm that this compound increases eNOS expression and nitric oxide production in a cellular or tissue model.
Methodology:
-
Cell/Tissue Culture and Treatment:
-
Culture primary endothelial cells (e.g., HUVECs) or your cells/tissue of interest to ~80% confluency.
-
Treat cells/tissue with a vehicle control or varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours for gene expression, longer for protein).
-
-
Assessment of eNOS mRNA Expression (RT-qPCR):
-
Isolate total RNA from cells/tissue using a standard method (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for NOS3 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the fold change in NOS3 expression relative to the vehicle control.
-
-
Assessment of eNOS Protein Expression (Western Blot):
-
Lyse cells/tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against eNOS.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the eNOS band intensity to a loading control (e.g., GAPDH, β-actin).
-
-
Assessment of Nitric Oxide (NO) Production (Griess Assay or DAF-FM Staining):
-
Griess Assay (for nitrite (B80452), a stable NO metabolite):
-
Collect the cell culture medium after treatment.
-
Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration.
-
-
DAF-FM Diacetate Staining (for intracellular NO):
-
Load cells with DAF-FM diacetate (a fluorescent NO sensor).
-
Treat with this compound and a positive control (e.g., acetylcholine (B1216132) or bradykinin).
-
Measure the change in fluorescence using a fluorescence microscope or plate reader.
-
-
Visualizing Pathways and Workflows
Caption: Intended signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Cell viability issues with high concentrations of AVE-9488
Welcome to the technical support center for AVE-9488. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during in vitro experiments, with a particular focus on cell viability concerns at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an endothelial nitric oxide synthase (eNOS) transcription enhancer. It has been shown to increase eNOS expression and activity, and to reverse eNOS uncoupling.[1] This ultimately leads to increased production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
Q2: I am observing decreased cell viability at high concentrations of this compound. What are the potential causes?
A2: High concentrations of small molecule inhibitors can lead to off-target effects or exaggerated pharmacological effects, which may result in cytotoxicity. Potential causes for decreased cell viability with this compound could include:
-
Oxidative Stress: While this compound is known to reverse eNOS uncoupling, very high concentrations might disrupt the delicate balance of reactive oxygen species (ROS) homeostasis, leading to oxidative stress.
-
Off-Target Kinase Inhibition: Many small molecules can inhibit unintended kinases or other proteins at high concentrations, leading to cytotoxic effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[2]
-
Compound Instability: The compound may degrade in the cell culture medium over time, and the degradation products could be toxic.[2]
-
Cell Culture Conditions: Factors such as cell health, passage number, and confluency can influence cellular response to a compound.[2]
Q3: What is eNOS uncoupling and how does it relate to this compound?
A3: eNOS uncoupling is a dysfunctional state of the eNOS enzyme where it produces superoxide (B77818) anions (O₂⁻) instead of nitric oxide (NO).[3][4][5] This switch is often caused by a deficiency of the eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) or the substrate L-arginine.[3][5] eNOS uncoupling contributes to vascular oxidative stress and endothelial dysfunction.[4][5] this compound has been shown to reverse eNOS uncoupling, thereby restoring NO production.[1]
Troubleshooting Guide: Cell Viability Issues
This guide provides a structured approach to troubleshooting unexpected decreases in cell viability when using high concentrations of this compound.
Table 1: Troubleshooting Common Issues
| Observation | Potential Cause | Suggested Solution |
| Sudden drop in viability at a specific concentration | Off-target toxicity or exaggerated pharmacological effect. | Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the toxic threshold. Investigate potential off-target effects through literature or target screening panels. |
| Gradual decrease in viability over time | Compound instability in culture medium. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[6] Prepare fresh compound dilutions for each experiment. |
| Oxidative stress induced by altered NO/ROS balance. | Measure intracellular ROS levels using fluorescent probes (e.g., DCFDA). Test the effect of co-treatment with an antioxidant (e.g., N-acetylcysteine). | |
| High variability between replicate wells | Inconsistent cell seeding or compound addition. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent techniques for adding the compound. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Vehicle control (e.g., DMSO) also shows some toxicity | Solvent concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1% for DMSO).[2] Run a solvent toxicity curve. |
| Cell morphology changes at high concentrations | Cytotoxic effect leading to apoptosis or necrosis. | Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)
This protocol provides a general framework. Specific parameters should be optimized for your cell type.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).[2]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1.
-
Include a positive control for ROS induction (e.g., H₂O₂).
-
-
DCFDA Staining:
-
At the end of the treatment period, remove the medium and wash the cells with pre-warmed PBS.
-
Add DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle-only control to determine the fold change in ROS production.
-
Data Presentation
Table 2: Example Data Table for Dose-Response Viability Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 6.1 |
| 25 | 82.4 ± 7.3 |
| 50 | 65.7 ± 8.9 |
| 100 | 41.2 ± 9.5 |
Table 3: Example Data Table for Intracellular ROS Measurement
| Concentration of this compound (µM) | Fold Change in ROS (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 10 | 1.1 ± 0.2 |
| 50 | 1.8 ± 0.3 |
| 100 | 2.5 ± 0.4 |
| Positive Control (H₂O₂) | 5.2 ± 0.6 |
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. benchchem.com [benchchem.com]
Modifying AVE-9488 treatment duration for optimal eNOS expression
Welcome to the technical support center for AVE-9488. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving the eNOS enhancer this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 4-fluoro-N-indan-2-yl-benzamide, is a small-molecule compound that has been identified as an enhancer of endothelial nitric oxide synthase (eNOS) expression.[1] Its primary mechanism of action is to stimulate the transcription of the eNOS gene, leading to increased levels of eNOS mRNA and protein.[1][2] This ultimately results in a greater capacity for nitric oxide (NO) production in endothelial cells.
Q2: How does this compound impact eNOS activity and endothelial function?
A2: Beyond increasing eNOS expression, this compound has been shown to prevent eNOS uncoupling.[1] eNOS uncoupling is a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO. By both upregulating eNOS expression and promoting its proper function, this compound enhances the bioavailability of NO, a key signaling molecule for vasodilation and vascular health.[1]
Q3: What is the recommended starting point for this compound treatment duration to see an effect on eNOS expression?
A3: Based on published in vitro studies, a treatment duration of 18 hours with this compound has been shown to significantly increase eNOS mRNA and protein expression in Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] For in vivo studies, treatment durations have ranged from one week to 12 weeks to observe significant effects on vascular function and eNOS expression in animal models.[3][4] However, the optimal duration may vary depending on the cell type, model system, and experimental endpoints. We recommend performing a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: No significant increase in eNOS expression observed after this compound treatment.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 6, 12, 18, 24, 48 hours) to identify the peak of eNOS mRNA and protein expression in your specific cell type or model system. |
| Incorrect this compound Concentration | Titrate the concentration of this compound to determine the optimal dose for your experiments. Published studies have used concentrations in the low micromolar range for in vitro experiments. |
| Cell Health and Confluency | Ensure that cells are healthy, within a low passage number, and at an appropriate confluency. Overly confluent or stressed cells may not respond optimally to treatment. |
| Issues with eNOS Detection (Western Blot) | Verify the integrity of your protein samples and the functionality of your primary and secondary antibodies. Include a positive control (e.g., lysate from cells known to express high levels of eNOS) to validate your western blot protocol. |
| Issues with eNOS Detection (qPCR) | Check the quality and integrity of your RNA samples. Ensure that your primers for eNOS and a reference gene are specific and efficient. Include appropriate controls (no-template control, no-reverse-transcriptase control). |
Issue 2: High variability in eNOS expression between experimental replicates.
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including seeding density, media changes, and treatment conditions. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound to all wells or samples. |
| Variable Protein or RNA Extraction Efficiency | Utilize a standardized and validated protocol for protein or RNA extraction to ensure consistent yields and quality across all samples. |
Data Presentation
The following table summarizes findings from published studies on the effect of this compound on eNOS expression in different experimental models. Due to the lack of a single comprehensive time-course study, the data is presented as a summary of effective treatment durations observed in the literature.
| Model System | Treatment Duration | Observed Effect on eNOS | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 18 hours | Increased eNOS mRNA and protein expression | [1][2] |
| C57BL/6J Mice (in vivo) | 17 days | Increased eNOS protein expression in aortas and femoral arteries | |
| Myocardial Infarction Model (Rats, in vivo) | 9 weeks | Normalized decreased eNOS protein levels and activity | [5] |
| Apolipoprotein E-knockout Mice (in vivo) | 12 weeks | Reduced atherosclerotic plaque formation in an eNOS-dependent manner | [1][4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Treatment Duration for eNOS mRNA Expression by qPCR
-
Cell Culture: Plate HUVECs in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 6, 12, 18, 24, and 48 hours).
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for human eNOS and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of eNOS mRNA at each time point compared to the 0-hour control using the ΔΔCt method.
Protocol 2: Assessment of eNOS Protein Expression by Western Blot
-
Cell Culture and Treatment: Follow steps 1 and 2 from the qPCR protocol.
-
Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for eNOS. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the eNOS bands and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathway leading to increased eNOS expression and NO production.
Caption: Experimental workflow for determining optimal this compound treatment duration.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low transfection efficiency in AVE-9488 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AVE-9488, with a specific focus on overcoming low transfection efficiency in relevant cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule compound designed to enhance the expression of endothelial nitric oxide synthase (eNOS). Its primary mechanism involves increasing the activity of the eNOS promoter, leading to higher levels of eNOS mRNA and protein.[1][2] This enhancement of functional eNOS expression helps to increase the production of bioactive nitric oxide (NO), which plays a crucial role in cardiovascular health.[1][3] Studies have shown that this compound can reverse eNOS uncoupling and its protective effects are absent in eNOS knockout models, confirming its specific action on the eNOS pathway.[1][3]
Q2: What are the common cell types used in this compound research?
Research on this compound typically utilizes vascular endothelial cells, as these are the primary cells expressing eNOS. Commonly used models include primary Human Umbilical Vein Endothelial Cells (HUVECs) and the human endothelial cell line EA.hy926.[1] Animal models, particularly apolipoprotein E-knockout (apoE-KO) mice, are also used to study the effects of this compound on atherosclerosis and vascular function in vivo.[1][4]
Q3: We are using a reporter plasmid to study eNOS promoter activity in response to this compound, but our transfection efficiency is very low. Is this compound causing this?
It is highly unlikely that this compound itself is the cause of low transfection efficiency. This compound is a small molecule that influences gene expression, not the process of gene delivery. The challenge most likely stems from the cell type you are using. Endothelial cells, especially primary cells like HUVECs, are known to be difficult to transfect using common non-viral methods. The focus of troubleshooting should be on optimizing the transfection protocol for your specific cell type.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common hurdle in studies involving difficult-to-transfect cells. The following guide addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.
Issue 1: Poor DNA Uptake by Cells
Q: My cells look healthy, but very few are expressing the transfected plasmid. What could be wrong with my transfection protocol?
A: This is the most common issue and usually relates to suboptimal transfection parameters. Several factors related to the protocol itself can lead to poor results.
-
Suboptimal Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical. Too little reagent will not encapsulate the DNA effectively, while too much can be toxic to the cells.[5][6] It is essential to perform an optimization experiment by titrating the reagent volume against a fixed amount of DNA.
-
Incorrect Complex Formation: Transfection complexes must be formed in a serum-free medium.[7][8] Serum proteins can interfere with the formation of lipid-DNA complexes, drastically reducing efficiency. Also, allow adequate incubation time (typically 15-30 minutes) for the complexes to form before adding them to the cells.[9][10]
-
Low Cell Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is ideal.[8][10] Cells should be actively dividing to ensure efficient uptake of the plasmid and subsequent expression. Plating cells the day before the experiment is a common practice to achieve this optimal density.[9]
Experimental Protocols
Protocol 1: Optimizing Lipid-Based Transfection for Endothelial Cells (e.g., HUVECs)
This protocol provides a framework for optimizing the ratio of transfection reagent to DNA, a critical step for improving efficiency.
-
Cell Seeding: The day before transfection, seed HUVECs in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Reagent and DNA:
-
On the day of transfection, prepare dilutions of your plasmid DNA (e.g., an eNOS promoter-reporter plasmid) and the transfection reagent in a serum-free medium (e.g., Opti-MEM®).
-
In separate tubes, prepare a master mix for DNA and several tubes for different volumes of the transfection reagent to test various ratios (e.g., 1:1, 2:1, 3:1 reagent-to-DNA).
-
-
Complex Formation:
-
Add the DNA solution to each of the transfection reagent solutions. Mix gently by pipetting.
-
Incubate the mixtures at room temperature for 20 minutes to allow transfection complexes to form.
-
-
Transfection:
-
Carefully add the transfection complexes dropwise to the corresponding wells of the cell plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 4-6 hours at 37°C.
-
After the initial incubation, replace the transfection medium with your standard complete growth medium.
-
Assess transfection efficiency (e.g., via fluorescence microscopy if using a GFP-tagged plasmid) and cell viability 24-48 hours post-transfection.
-
Protocol 2: eNOS Promoter Activity Assay Using a Luciferase Reporter
This protocol is for measuring the effect of this compound on eNOS promoter activity after successful transfection.
-
Transfection: Transfect endothelial cells with a luciferase reporter plasmid driven by the eNOS promoter using the optimized protocol from above. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for normalization.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Cell Lysis: After 24-48 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use a dual-luciferase assay system to measure both Firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity of the this compound treated cells to the vehicle-treated cells to determine the fold-change in promoter activity.
Data Presentation
Table 1: Troubleshooting Checklist for Low Transfection Efficiency
| Problem Area | Possible Cause | Recommended Solution |
| Cell Health & Culture | Cells are unhealthy or at a high passage number. | Use low-passage cells (<20 passages). Ensure cells are >90% viable before transfection.[11] |
| Mycoplasma or other contamination is present. | Test cells for contamination. Use antibiotics only after transfection, not during.[5][8] | |
| Cell confluency is too low or too high. | Aim for 70-90% confluency at the time of transfection.[8] | |
| Plasmid DNA | DNA quality is poor or contains endotoxins. | Use high-purity, endotoxin-free plasmid DNA. Confirm integrity with an A260/A280 ratio of ~1.8.[9] |
| DNA concentration is inaccurate. | Verify DNA concentration using a reliable method like a fluorometer.[5] | |
| Transfection Protocol | Reagent:DNA ratio is not optimized. | Perform a titration experiment to find the optimal ratio for your cell type (e.g., 1:1, 2:1, 3:1). |
| Complexes formed in the presence of serum. | Always use a serum-free medium to dilute the reagent and DNA.[7][8] | |
| Incubation time for complex formation is incorrect. | Allow 15-30 minutes for complexes to form at room temperature.[9][10] | |
| Post-Transfection | High cytotoxicity observed. | Reduce the amount of DNA and/or transfection reagent. Change to fresh medium 4-6 hours after adding complexes. |
Table 2: Comparison of Transfection Methods for Endothelial Cells
| Method | Reported Efficiency (HUVEC) | Advantages | Disadvantages |
| Lipid-Based Reagents | 5-30% | Simple to use, widely available. | Low efficiency in primary cells, potential for cytotoxicity. |
| Electroporation | 40-70% | High efficiency, suitable for various cell types. | Can cause significant cell death, requires specialized equipment.[12] |
| Adenoviral Vectors | >90% | Very high efficiency, sustained expression. | Requires BSL-2 containment, can elicit an immune response.[13] |
Note: Efficiency percentages are approximate and can vary significantly based on the specific protocol, cell passage number, and plasmid used.
Visualizations
Signaling Pathway & Experimental Workflow
Troubleshooting Workflow
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. genscript.com [genscript.com]
- 9. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 10. biocompare.com [biocompare.com]
- 11. wearecellix.com [wearecellix.com]
- 12. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. eNOS transfection of adipose-derived stem cells yields bioactive nitric oxide production and improved results in vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Dosing Regimen for Long-Term AVE-9488 Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining a long-term dosing regimen for the eNOS (endothelial nitric oxide synthase) enhancer, AVE-9488, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzamide (B126) derivative that acts as a pharmacological enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] By increasing the expression of eNOS, this compound promotes the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and cardiovascular protection.[1][3]
Q2: What is a typical starting dose for this compound in long-term rodent studies?
A2: Published studies have used doses of 30 mg/kg/day administered orally to mice for one to two weeks, and 25 ppm of this compound supplemented in the diet for rats over a nine-week period.[1][3] These doses have been shown to be effective in cardioprotective models. However, the optimal long-term dose will depend on the specific animal model, disease state, and study duration. A pilot dose-ranging study is highly recommended.
Q3: What are the known effects of long-term eNOS enhancement?
A3: Chronic enhancement of eNOS activity is generally associated with beneficial cardiovascular effects, including improved endothelial function and protection against ischemia-reperfusion injury.[1][3] However, some studies suggest that very high levels of eNOS expression or activity could potentially lead to homeostatic dysregulation, such as hypotension and bradycardia.[4][5][6] Therefore, careful monitoring of cardiovascular parameters is crucial during long-term studies.
Q4: How can I monitor the efficacy of this compound treatment in my long-term study?
A4: Efficacy can be assessed by measuring various cardiovascular parameters. This can include non-invasive methods like echocardiography to assess cardiac function and architecture, and invasive methods such as hemodynamic pressure-volume loop analysis for detailed cardiac function assessment.[7][8][9][10] Additionally, biochemical markers such as eNOS expression and activity in tissues, and circulating levels of endothelial progenitor cells can be monitored.[11]
Troubleshooting Guide for Long-Term Oral Gavage of this compound
Oral gavage is a common method for precise oral administration in rodents. However, long-term daily gavage can present challenges.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Animal Distress During Dosing (Struggling, Vocalization) | Improper restraint technique; Anxiety due to repeated handling. | Refine Restraint Technique: Ensure a firm but gentle scruff that immobilizes the head and neck without restricting breathing. Habituation: Handle the animals for several days prior to the start of the study to acclimate them to the procedure. Positive Reinforcement: Provide a small treat or palatable substance after the procedure. |
| Regurgitation or Fluid from Nose/Mouth | Incorrect placement of the gavage needle (in the trachea); Administration volume is too large or given too quickly. | Immediate Action: Stop the procedure immediately. Gently tilt the animal's head down to allow fluid to drain. Verify Needle Placement: Ensure the gavage needle is correctly inserted into the esophagus. There should be no resistance. Optimize Dosing Volume and Speed: Administer the solution slowly and steadily. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg. |
| Esophageal or Gastric Injury | Improper gavage needle size or rough insertion technique. | Select Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. Gentle Insertion: Never force the needle. Allow the animal to swallow the tube as it is gently advanced. Lubricating the tip with a non-toxic substance may help. |
| Weight Loss or Reduced Food/Water Intake | Stress from daily gavage; Potential adverse effects of the compound. | Monitor Animal Health: Weigh animals regularly and monitor food and water consumption. Consider Alternative Dosing Methods: If stress is a significant factor, consider formulating this compound in the diet or drinking water for voluntary consumption.[3] This may require validation to ensure consistent dosing. Evaluate for Compound-Related Effects: If weight loss persists with alternative dosing methods, it may be an adverse effect of this compound at the current dose. Consider a dose reduction. |
| High Variability in Experimental Data | Inconsistent dosing technique; Stress-induced physiological changes. | Standardize the Procedure: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling, restraint, and gavage. Minimize Stress: Implement stress-reducing measures as described above. Increase Sample Size: A larger sample size may be necessary to account for individual animal variability. |
Experimental Protocols
Long-Term Dosing Regimen Establishment
Objective: To determine a safe and effective dose of this compound for long-term administration.
Methodology:
-
Pilot Dose-Ranging Study (2-4 weeks):
-
Select at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg/day) based on available literature.[1]
-
Administer the compound daily via oral gavage to small groups of animals (n=6-8 per group).
-
Monitor for clinical signs of toxicity, body weight changes, and food/water intake daily.
-
At the end of the study, collect blood for basic hematology and clinical chemistry, and perform gross necropsy and histopathology on key organs.
-
-
Pharmacokinetic (PK) Analysis (Single Dose):
-
Administer a single oral dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound to determine key PK parameters (Cmax, Tmax, AUC, half-life). Note: As of late 2025, detailed public pharmacokinetic data for this compound is limited. This step is crucial for refining the dosing interval.
-
-
Dose Selection for Long-Term Study:
-
Based on the pilot study and PK data, select a dose that is well-tolerated and achieves the desired level of target engagement (e.g., increased eNOS expression).
-
The dosing frequency should be determined based on the half-life of the compound.
-
Monitoring Cardiovascular Parameters in Long-Term Studies
Objective: To assess the long-term effects of this compound on cardiovascular function.
Methodology:
-
Echocardiography (Non-invasive):
-
Perform echocardiography at baseline and at regular intervals (e.g., monthly) throughout the study.[7]
-
Anesthetize the animals lightly and acquire images to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output.
-
-
Hemodynamic Assessment (Invasive, typically at study termination):
-
Blood Pressure Monitoring:
-
Measure blood pressure non-invasively using a tail-cuff system or invasively via telemetry.[12] Telemetry allows for continuous monitoring in conscious, freely moving animals.
-
Data Presentation
Table 1: Example Dosing Regimens for this compound in Rodent Studies
| Species | Dose | Route of Administration | Duration | Study Focus | Reference |
| Mouse | 30 mg/kg/day | Oral Gavage | 1 week | Cardioprotection | [1] |
| Rat | 25 ppm in diet | Dietary Admixture | 9 weeks | Post-MI Remodeling | [3] |
| Rat | 25 ppm in diet | Dietary Admixture | 3 days | EPC Mobilization | [11] |
Table 2: Key Parameters for Monitoring in Long-Term this compound Studies
| Parameter Category | Specific Parameters | Method of Assessment | Frequency |
| General Health | Body weight, food/water intake, clinical signs | Daily observation and weekly measurement | Daily/Weekly |
| Cardiovascular Function | LVEF, FS, cardiac output, blood pressure | Echocardiography, Tail-cuff/Telemetry | Baseline, Monthly |
| Pharmacodynamics | eNOS expression, eNOS activity, NO levels | Western blot, activity assays, Griess assay (on tissues at termination) | End of study |
| Safety | Hematology, clinical chemistry, histopathology | Blood analysis, tissue analysis | End of study |
Visualizations
Caption: Signaling pathway of this compound leading to increased Nitric Oxide production.
Caption: Experimental workflow for establishing a long-term dosing regimen for this compound.
References
- 1. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions among Endothelial Nitric Oxide Synthase, Cardiovascular System, and Nociception during Physiological and Pathophysiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effect of AVE-9488 on eNOS Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AVE-9488 and other compounds in modulating the phosphorylation and activity of endothelial nitric oxide synthase (eNOS). The data presented is intended to support researchers in evaluating the potential of this compound as a therapeutic agent for conditions associated with endothelial dysfunction.
Introduction to eNOS Regulation and the Role of this compound
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by multiple mechanisms, including protein expression and post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at Serine 1177 (Ser1177) is a key activating event, while phosphorylation at Threonine 495 (Thr495) is generally considered inhibitory.
This compound is a small molecule identified as an eNOS transcription enhancer.[1] It has been shown to increase eNOS expression and activity, offering potential therapeutic benefits in cardiovascular diseases.[2] While direct quantitative data on this compound's effect on eNOS phosphorylation at specific sites is limited in the available literature, evidence points towards its role in activating upstream signaling pathways that promote a phosphorylation state associated with increased eNOS activity. One study demonstrated that this compound treatment significantly increases the phosphorylation of Akt1, a known kinase that phosphorylates eNOS at the activating Ser1177 site.[3] This suggests an indirect mechanism for this compound in promoting eNOS activation via phosphorylation.
This guide will compare the known effects of this compound on eNOS and its upstream regulators with those of other well-characterized eNOS-modulating compounds, providing available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Analysis of eNOS Modulators
The following table summarizes the effects of this compound and selected alternative compounds on eNOS expression and phosphorylation.
| Compound | Primary Mechanism of Action | Effect on eNOS Expression | Effect on eNOS Phosphorylation (Ser1177) | Effect on eNOS Phosphorylation (Thr495) | Upstream Kinases Involved |
| This compound | eNOS Transcription Enhancer | Increased [2] | Indirectly Increased (inferred from Akt1 activation)[3] | Not Reported | Akt1[3] |
| AVE-3085 | eNOS Transcription Enhancer | Increased | Increased | Not Reported | Not Reported |
| Statins | HMG-CoA Reductase Inhibitors | Increased | Increased | Not Reported | PI3K/Akt, AMPK |
| Resveratrol (B1683913) | Polyphenol | Increased | Increased | Not Reported | PI3K/Akt, AMPK |
| Betulinic Acid | Pentacyclic Triterpenoid | Increased | Increased | Decreased [1] | Not Reported |
Experimental Data
Quantitative Analysis of Upstream Kinase Activation by this compound
| Treatment Group | Phosphorylated Akt1 (densitometric units/μg protein) | Fold Change vs. Placebo | p-value |
| Placebo | 0.310 ± 0.09 | 1.0 | <0.05 |
| This compound | 0.519 ± 0.09 | 1.67 | <0.05 |
| Data adapted from a study on rat bone marrow after myocardial infarction.[3] |
This significant increase in Akt1 phosphorylation strongly suggests a downstream increase in eNOS phosphorylation at Ser1177, leading to enhanced eNOS activity.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in eNOS phosphorylation mediated by this compound and alternative compounds.
Experimental Protocols
Western Blot for eNOS Phosphorylation
This protocol outlines the steps for assessing the phosphorylation status of eNOS in cell lysates.
Detailed Steps:
-
Cell Lysis:
-
Treat endothelial cells with this compound or alternative compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated eNOS at Ser1177, phosphorylated eNOS at Thr495, and total eNOS.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation levels.
-
eNOS Activity Assay
This protocol measures the enzymatic activity of eNOS by quantifying the conversion of L-arginine to L-citrulline.
Detailed Steps:
-
Prepare Homogenates:
-
Homogenize cells or tissues in a buffer containing protease inhibitors.
-
Centrifuge to remove debris and collect the supernatant.
-
-
Reaction Incubation:
-
In a reaction mixture, combine the homogenate with L-[14C]arginine and essential cofactors: NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (B1682763) (BH4).
-
Incubate at 37°C for a defined period.
-
-
Stop Reaction:
-
Terminate the reaction by adding a stop buffer (e.g., containing EGTA to chelate calcium).
-
-
Separation:
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8).
-
L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will flow through.
-
-
Quantification:
-
Collect the eluate containing L-[14C]citrulline and quantify the radioactivity using a scintillation counter.
-
eNOS activity is expressed as the amount of L-[14C]citrulline produced per unit of time per milligram of protein.
-
Conclusion
This compound is a promising eNOS-enhancing compound that upregulates eNOS expression and has been shown to activate the upstream kinase Akt1, which is known to phosphorylate and activate eNOS at Ser1177. While direct quantitative evidence of this compound-induced eNOS phosphorylation is an area for further investigation, the existing data strongly supports its role in promoting a pro-activation state of the enzyme. In comparison, compounds like statins and resveratrol have more established direct evidence of inducing eNOS phosphorylation at Ser1177 through the PI3K/Akt and AMPK pathways. The provided experimental protocols offer a framework for researchers to further validate and quantify the effects of this compound and other novel compounds on eNOS phosphorylation and activity. This comparative guide serves as a valuable resource for the continued exploration of eNOS modulators in the development of novel cardiovascular therapies.
References
A Comparative Guide to eNOS Activators: Unveiling the Potential of AVE-9488
For Researchers, Scientists, and Drug Development Professionals
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. Dysfunction of eNOS is implicated in a range of cardiovascular diseases, making it a prime target for therapeutic intervention. This guide provides a comparative overview of AVE-9488, a novel eNOS enhancer, and other classes of eNOS activators, supported by experimental data to aid in research and drug development.
Mechanism of Action: A Diverse Landscape of eNOS Activation
eNOS activators employ various mechanisms to enhance NO production. These can be broadly categorized as:
-
eNOS Transcription Enhancers: These compounds, such as This compound and its analogue AVE3085 , increase the expression of the eNOS enzyme itself, leading to a greater capacity for NO synthesis.[1][2]
-
Post-Translational Modifiers: This category includes compounds that modulate eNOS activity through phosphorylation at specific residues. A prominent example is the class of statins , which, in addition to their lipid-lowering effects, can activate eNOS through the PI3K/Akt signaling pathway.[3]
-
Receptor-Mediated Activators: Certain compounds activate specific receptors that are coupled to eNOS activation pathways. For instance, C21 activates the angiotensin AT2 receptor, and G-1 stimulates the G-protein coupled estrogen receptor 1 (GPER1), both leading to increased NO production.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies on various eNOS activators. It is important to note that direct head-to-head comparisons in identical experimental settings are limited, and thus, the data should be interpreted within the context of each study.
Table 1: In Vitro eNOS Upregulation and NO Production
| Compound | Model System | Concentration | Outcome | Fold/Percent Change | Citation |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 2 µM | eNOS mRNA expression | Comparable to 5 µM simvastatin (B1681759) | [4][5] |
| This compound | HUVECs | 2 µM | Bradykinin-stimulated cGMP production | Significant increase | [4][5] |
| AVE3085 | Aortic rings from Spontaneously Hypertensive Rats (SHRs) | 10 µM | eNOS protein expression | Increased | [6] |
| Lovastatin | Bovine Aortic Endothelial Cells (BAECs) | 10⁻⁶ M | NO production | 48 ± 3.4% increase | [7] |
| Pravastatin | BAECs | 10⁻⁶ M | NO production | 43 ± 4% increase | [7] |
Table 2: In Vivo Effects on Vascular Function and Disease Models
| Compound | Animal Model | Dosage | Duration | Key Finding | Quantitative Result | Citation |
| This compound | Mice with myocardial ischemia/reperfusion | 30 mg/kg/day | 1 week | Reduced infarct size | 36.9 ± 4.0% (this compound) vs. 65.4 ± 4.1% (placebo) | |
| This compound | ApoE-knockout mice (atherosclerosis model) | 12 weeks | Reduced atherosclerotic plaque formation | Significant reduction | [2] | |
| AVE3085 | Spontaneously Hypertensive Rats (SHRs) | 10 mg/kg/day | 4 weeks | Improved endothelium-dependent relaxation | Significantly improved | [6] |
| Simvastatin | Rat mesenteric resistance arteries | 1 µM | 2 hours | Reduced vasoconstriction to U46619 | Significant reduction in maximal response | [8] |
Signaling Pathways of eNOS Activation
The activation of eNOS is a complex process involving multiple signaling cascades. The diagrams below, generated using the DOT language, illustrate some of the key pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess eNOS activation.
eNOS Activity Assay
This assay directly measures the enzymatic activity of eNOS by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Sample Preparation: Endothelial cells or tissue homogenates are lysed in a buffer containing protease inhibitors.
-
Reaction Mixture: The lysate is incubated with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, tetrahydrobiopterin (B1682763) (BH4), and Ca²⁺.
-
Incubation: The reaction is carried out at 37°C for a defined period.
-
Separation: The reaction is stopped, and the positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin.
-
Quantification: The radioactivity of the L-[³H]citrulline in the eluate is measured by liquid scintillation counting.
Nitric Oxide (NO) Production Measurement
NO is a transient molecule, making its direct measurement challenging. Common methods involve the quantification of its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), or the use of fluorescent dyes.
-
Griess Assay: This colorimetric method measures nitrite concentration.
-
Cell culture supernatant or plasma is collected.
-
Nitrate is first converted to nitrite using nitrate reductase.
-
Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added, which reacts with nitrite to form a colored azo compound.
-
The absorbance is measured at 540 nm and compared to a standard curve of known nitrite concentrations.
-
-
Fluorescent Dyes (e.g., DAF-FM diacetate): These dyes are cell-permeable and become fluorescent upon reacting with NO.
-
Endothelial cells are loaded with the dye.
-
Cells are stimulated with the eNOS activator.
-
The increase in fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
Western Blot for eNOS Phosphorylation
This technique is used to determine the phosphorylation status of eNOS at specific activating (e.g., Ser1177) or inhibitory (e.g., Thr495) sites.
-
Protein Extraction: Cells or tissues are lysed, and protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177) or total eNOS.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting signal is detected and quantified.
Aortic Ring Vasorelaxation Assay
This ex vivo method assesses the functional consequence of eNOS activation by measuring the relaxation of blood vessel segments.[9]
-
Preparation: Thoracic aortas are isolated from animals, cleaned of connective tissue, and cut into rings.[9]
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C. The tension is recorded using a force transducer.[9]
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).[9]
-
Treatment: The eNOS activator is added in a cumulative manner, and the relaxation response is recorded.[9]
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension.
Conclusion
This compound represents a promising class of eNOS activators that function by enhancing the transcription of the eNOS gene. Preclinical data demonstrate its efficacy in increasing NO bioavailability and exerting protective effects in models of cardiovascular disease. While direct comparative data with other activators like statins is still emerging, the distinct mechanism of action of this compound offers a unique therapeutic strategy. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers in the continued exploration of eNOS-targeted therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical applications of these diverse eNOS activators.
References
- 1. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute activation of eNOS by statins involves scavenger receptor-B1, G protein subunit Gi, phospholipase C and calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute simvastatin increases endothelial nitric oxide synthase phosphorylation via AMP-activated protein kinase and reduces contractility of isolated rat mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AVE-9488 and Statins in Improving Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Consequently, therapeutic strategies aimed at improving endothelial function are of significant interest. This guide provides a comparative overview of two classes of compounds that enhance endothelial function through the modulation of endothelial nitric oxide synthase (eNOS): the experimental drug AVE-9488 and the widely prescribed class of drugs, statins.
Disclaimer: No direct head-to-head clinical or preclinical studies comparing the efficacy of this compound and statins in improving endothelial function have been identified in the public domain. This guide, therefore, presents the available data for each compound individually to facilitate an understanding of their respective mechanisms and effects.
This compound: A Direct eNOS Transcription Enhancer
This compound is an experimental small molecule identified as a potent enhancer of eNOS transcription. Its primary mechanism of action is to increase the expression and activity of the eNOS enzyme, leading to greater production of nitric oxide, a key signaling molecule in the vasculature.
Mechanism of Action
This compound directly stimulates the transcription of the gene encoding for eNOS in endothelial cells. This upregulation of eNOS expression leads to a subsequent increase in NO production. Furthermore, some evidence suggests that this compound may also help to prevent eNOS "uncoupling," a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO. By promoting eNOS coupling, this compound further enhances the bioavailability of NO.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound in various models of cardiovascular disease. In mouse models, this compound has been shown to increase eNOS protein expression in the aorta and femoral arteries. This was associated with a reduction in neointima formation after vascular injury, a key process in atherosclerosis.
Statins: Pleiotropic Effects on Endothelial Function
Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. While their primary clinical use is to lower low-density lipoprotein (LDL) cholesterol, statins also exert beneficial effects on the endothelium through mechanisms that are both dependent and independent of their lipid-lowering properties. These non-lipid-related effects are often referred to as "pleiotropic" effects.
Mechanism of Action
Statins improve endothelial function through multiple mechanisms that converge on the eNOS pathway:
-
Upregulation of eNOS Expression: Statins have been shown to increase the expression of eNOS at the transcriptional level.[1] This leads to a greater abundance of the eNOS enzyme and, consequently, increased NO production.
-
Post-transcriptional eNOS Regulation: Statins can also enhance the stability of eNOS mRNA, further contributing to increased protein levels.
-
Enhancement of eNOS Activity: Statins can activate signaling pathways, such as the Akt pathway, which in turn phosphorylate and activate eNOS.
-
Reduction of Oxidative Stress: By inhibiting the synthesis of isoprenoids, statins can reduce the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. Lower levels of ROS prevent the degradation of NO and can also help maintain eNOS in a coupled state.[2]
-
Anti-inflammatory Effects: Statins possess anti-inflammatory properties that can improve the endothelial environment and promote normal eNOS function.[1]
Clinical Data on Endothelial Function
The effect of statins on endothelial function has been extensively studied in clinical trials, often using Flow-Mediated Dilation (FMD) of the brachial artery as a primary endpoint.
| Statin | Dosage | Patient Population | Duration of Treatment | Baseline FMD (%) | Post-treatment FMD (%) | Reference |
| Atorvastatin (B1662188) | 40 mg twice daily | Combined hyperlipidemia | 6 weeks | 2.6 | 6.3 | [3] |
| Atorvastatin | 40 mg daily | Normocholesterolemic smokers | 4 weeks | 8.0 | 10.5 | [4][5] |
| Atorvastatin | 10 mg daily | Heart failure with preserved ejection fraction | 30 days | 3.33 | 5.23 | [6][7] |
| Simvastatin | 40 mg daily | Hypercholesterolemia | 8 weeks | 7.7 | 13.0 | [8][9] |
| Rosuvastatin | 10 mg/day | Ischemic heart disease and type 2 diabetes | 3 months | Not specified | Statistically significant improvement | [10] |
Experimental Protocols
Flow-Mediated Dilation (FMD) of the Brachial Artery
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
Detailed Steps:
-
Patient Preparation: The patient is instructed to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. The procedure is performed in a quiet, temperature-controlled room with the patient resting in a supine position.
-
Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a clear longitudinal image of the brachial artery.
-
Baseline Diameter Measurement: After a stable image is obtained, the diameter of the brachial artery is measured at end-diastole for a baseline reading.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) to occlude arterial inflow.
-
Occlusion Period: The cuff remains inflated for a standardized period, usually 5 minutes.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. The ultrasound recording continues during this period.
-
Peak Diameter Measurement: The diameter of the brachial artery is continuously measured, and the peak diameter achieved after cuff deflation is recorded.
-
Calculation of FMD: FMD is expressed as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Conclusion
Both this compound and statins demonstrate the potential to improve endothelial function by targeting the eNOS pathway and enhancing nitric oxide bioavailability. This compound acts as a direct eNOS transcription enhancer, representing a targeted approach to augmenting NO production. Statins, while primarily lipid-lowering agents, exert pleiotropic effects that include eNOS upregulation, enhanced eNOS activity, and a reduction in oxidative stress.
The lack of direct comparative studies between this compound and statins makes it impossible to definitively conclude which agent is more effective at improving endothelial function. Future research, including head-to-head preclinical and clinical trials, is necessary to elucidate the relative efficacy and potential synergistic effects of these two classes of compounds. Such studies would be invaluable for the development of novel therapeutic strategies for the prevention and treatment of cardiovascular diseases characterized by endothelial dysfunction.
References
- 1. Endothelial Dysfunction, Inflammation, and Statins: New Evidence - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early effects on endothelial function of atorvastatin 40 mg twice daily and its withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin restores endothelial function in normocholesterolemic smokers independent of changes in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statin administration improves vascular function in heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statin administration improves vascular function in heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simvastatin treatment improves endothelial function and increases fibrinolysis in patients with hypercholestrolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simvastatin treatment improves endothelial function and increases fibrinolysis in patients with hypercholestrolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INFLUENCE OF ROSUVASTATIN ON VASCULAR ENDOTHELIUM FUNCTIONAL STATE AND SYSTEMIC INFLAMMATION IN PATIENTS WITH ISCHEMIC HEART DISEASE AND DIABETES MELLITUS | Modern medical technology [medtech.mphu.edu.ua]
Cross-Validation of AVE-9488 Effects on eNOS Expression in Different Endothelial Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of AVE-9488, a potent endothelial nitric oxide synthase (eNOS) transcription enhancer, across various endothelial cell lines. The information presented is collated from preclinical studies to support further research and development in cardiovascular and related fields.
Comparative Efficacy of this compound on eNOS Expression
This compound has been demonstrated to upregulate the expression of eNOS, a critical enzyme for cardiovascular health, in different endothelial cell models. The following table summarizes the quantitative and qualitative effects of this compound on eNOS expression in Human Umbilical Vein Endothelial Cells (HUVECs) and the human endothelial cell line EA.hy926. Data for Bovine Aortic Endothelial Cells (BAECs) is not currently available in the reviewed literature.
| Cell Line | Treatment | eNOS mRNA Expression | eNOS Protein Expression | Source |
| HUVEC | 2 µM this compound for 18 hours | Increased to a level comparable to 5 µM simvastatin. | Increased (concentration-dependent). | [1] |
| EA.hy926 | Concentration-dependent | Enhanced eNOS promoter activity. | Not specified. | [2] |
| BAEC | Not available | Not available | Not available |
Note: The experimental conditions in the cited studies were not identical, which should be considered when directly comparing the results.
Signaling Pathway of this compound in Endothelial Cells
This compound enhances the transcriptional activity of the eNOS gene. While the complete signaling cascade is not fully elucidated, evidence suggests the involvement of the PI3K/Akt pathway. This compound has been shown to increase the phosphorylation of Akt1 in bone marrow cells, which is a known upstream regulator of eNOS.[3] The transcriptional activation by this compound is independent of the Sp1 transcription factor.[2]
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the impact of this compound on eNOS expression in endothelial cells.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVEC): Culture in EGM-2 medium supplemented with growth factors.
-
EA.hy926 Cells: Culture in DMEM supplemented with 10% FBS and HAT (hypoxanthine, aminopterin, thymidine).
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in the respective cell culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the specified duration (e.g., 18 hours).
-
Quantitative Real-Time PCR (qPCR) for eNOS mRNA Expression
-
RNA Isolation: Extract total RNA from control and this compound-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture using a suitable SYBR Green master mix, cDNA template, and primers specific for eNOS and a housekeeping gene (e.g., GAPDH).
-
Perform qPCR using a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in eNOS mRNA expression.
-
Western Blot for eNOS Protein Expression
-
Protein Extraction: Lyse the control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
This guide provides a foundational overview of the cross-validation of this compound effects in different endothelial cell lines. The provided protocols and diagrams are intended to serve as a starting point for researchers to design and execute their own investigations into the therapeutic potential of this eNOS enhancer.
References
A Comparative Guide to the In Vivo Reproducibility of AVE-9488 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the endothelial nitric oxide synthase (eNOS) enhancer, AVE-9488, against alternative therapeutic strategies. The information presented is based on available experimental data to aid in the assessment of reproducibility and translational potential.
This compound is a small molecule designed to enhance the transcription of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO).[1] Given that diminished NO bioavailability is a hallmark of endothelial dysfunction and a critical factor in the development of cardiovascular diseases, this compound and similar compounds have been the subject of numerous preclinical in vivo investigations. This document summarizes and compares the findings from these studies.
Comparative Efficacy of eNOS Enhancers in Preclinical Models
The following tables provide a structured overview of the quantitative outcomes from in vivo studies on this compound and its alternatives in key disease models.
Table 1: Effects on Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice
| Compound | Dosing Regimen | Duration | Key Findings |
| This compound | 30 mg/kg/day | 12 weeks | - Reduced atherosclerotic plaque formation |
| Atorvastatin | 10 mg/kg/day | 8 weeks | - Significantly reduced aortic sinus lesion area |
Table 2: Effects on Myocardial Infarction (MI) in Rodent Models
| Compound | Dosing Regimen | Duration | Animal Model | Key Findings |
| This compound | 30 mg/kg/day | 1 week | Mice | - Reduced infarct size by approximately 44% (Infarct Area/Area at Risk: 36.9% vs. 65.4% in placebo) |
| Atorvastatin | 50 mg/kg/day | 4 weeks | Mice | - Improved left ventricular ejection fraction and reduced infarct size |
Table 3: Effects on Endothelial Dysfunction in Diabetic (db/db) Mice
| Compound | Dosing Regimen | Duration | Key Findings |
| AVE-3085 | 10 mg/kg/day | 7 days | - Enhanced endothelium-dependent relaxations and reduced blood pressure[2] |
Detailed Experimental Protocols for Key In Vivo Studies
To ensure the reproducibility of the cited experiments, this section outlines the methodologies for the principal in vivo models.
Induction of Atherosclerosis in ApoE-/- Mice
-
Animal Model : Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks of age.
-
Diet : A high-fat "Western" diet, containing 21% fat and 0.15% cholesterol, is administered to induce atherosclerotic lesions.
-
Procedure :
-
Mice are housed in a controlled laboratory environment with unrestricted access to food and water.
-
The study is initiated by transitioning the mice from a standard chow diet to the high-fat Western diet.
-
The test compound (e.g., this compound, statin) or a vehicle control is administered daily, either through oral gavage or as a supplement mixed into the diet.
-
The diet and treatment regimen are maintained for a predetermined period, typically ranging from 8 to 16 weeks.
-
Upon completion of the treatment period, the mice are euthanized. The vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative agent, such as 4% paraformaldehyde.
-
The aorta and aortic root are carefully dissected for subsequent analysis.
-
-
Analysis :
-
En face Analysis : The aorta is opened longitudinally and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The extent of atherosclerosis is quantified by measuring the percentage of the aortic surface area that is covered by lesions.
-
Aortic Root Analysis : The aortic root is sectioned and stained with Oil Red O or hematoxylin (B73222) and eosin (B541160) (H&E). This allows for the measurement of lesion area and the characterization of lesion composition.
-
Myocardial Infarction Induction in Mice
-
Animal Model : Adult mice, such as the C57BL/6J strain, aged 8-12 weeks.
-
Procedure :
-
The mouse is anesthetized, typically with isoflurane, and intubated to allow for mechanical ventilation.[3][4][5][6]
-
A left thoracotomy is performed to surgically expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated using a fine suture, such as 8-0 silk.[5][6]
-
Successful ligation is visually confirmed by the immediate paling of the myocardial tissue in the left ventricle, indicating a cessation of blood flow.
-
The chest cavity is closed in layers, and the mouse is allowed to recover from anesthesia.
-
Post-operative analgesics are administered to manage pain.
-
-
Drug Administration : Depending on the therapeutic goal of the study, the test compound can be administered before, during, or after the induction of myocardial infarction. This allows for the assessment of its potential to protect against ischemia-reperfusion injury or to influence post-infarct cardiac remodeling.
-
Analysis :
-
Infarct Size Measurement : After a designated reperfusion period (e.g., 24 hours), the mouse is euthanized, and the heart is excised. The heart is then stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between viable myocardial tissue (which stains red) and infarcted tissue (which remains white).
-
Echocardiography : Serial echocardiograms can be performed to non-invasively assess cardiac function over time. Key parameters measured include ejection fraction and fractional shortening.
-
Assessment of Endothelial Dysfunction in db/db Mice
-
Animal Model : Male db/db mice, which are deficient in the leptin receptor and serve as a model for type 2 diabetes, exhibiting obesity, insulin (B600854) resistance, and hyperglycemia. Age-matched db/+ mice are used as non-diabetic controls.
-
Procedure :
-
The test compound, such as AVE-3085, or a vehicle is administered for the duration specified in the study protocol.
-
Following the treatment period, the mice are euthanized, and the thoracic aorta or mesenteric arteries are dissected.
-
-
Vascular Reactivity Studies (Wire Myography) :
-
Small rings of the dissected arteries are mounted in a wire myograph system containing a physiological salt solution (PSS). The solution is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[7][8]
-
After an equilibration period, the arterial rings are pre-constricted with an alpha-adrenergic agonist, such as phenylephrine.
-
To assess endothelial function, cumulative concentration-response curves are generated in response to an endothelium-dependent vasodilator, typically acetylcholine (B1216132).
-
To evaluate the function of the vascular smooth muscle, concentration-response curves are also generated for an endothelium-independent vasodilator, such as sodium nitroprusside.[7][8]
-
-
Analysis : The primary outcome is the comparison of the degree of vasorelaxation in response to acetylcholine among the treated and untreated db/db mice and the control group.
Visualizing Signaling Pathways and Experimental Designs
The following diagrams provide a visual representation of the key signaling pathways and experimental workflows associated with the in vivo evaluation of this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A Modified Simple Method for Induction of Myocardial Infarction in Mice [jove.com]
- 4. transonic.com [transonic.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular basis of endothelial dysfunction in small mesenteric arteries from spontaneously diabetic (db/db −/−) mice: role of decreased tetrahydrobiopterin bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Dysfunction and Passive Changes in the Aorta and Coronary Arteries of Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AVE-9488 and Resveratrol on Endothelial Nitric Oxide Synthase (eNOS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. NO plays a crucial role in vasodilation, inhibition of platelet aggregation, and prevention of inflammation and smooth muscle proliferation. Dysfunctional eNOS is implicated in various cardiovascular pathologies, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of two compounds, AVE-9488 and resveratrol (B1683913), known to modulate eNOS function through distinct mechanisms.
Mechanism of Action
This compound is a small molecule that acts as a transcriptional enhancer of the eNOS gene.[1][2] Its primary mechanism involves stimulating the promoter activity of the eNOS gene, leading to increased eNOS mRNA and protein expression.[3] This upregulation of eNOS protein levels results in a greater capacity for NO production.
Resveratrol , a natural polyphenol found in grapes and other plants, exhibits a more multifaceted mechanism of action on eNOS.[4][5] It has been shown to:
-
Upregulate eNOS expression: Similar to this compound, resveratrol can increase eNOS mRNA and protein levels.[4]
-
Stimulate eNOS activity: Resveratrol can acutely activate existing eNOS enzymes through post-translational modifications. This includes promoting the phosphorylation of eNOS at serine 1177, an activating site, and facilitating the deacetylation of eNOS via activation of the NAD+-dependent deacetylase SIRT1.[6][7]
-
Reverse eNOS uncoupling: Under conditions of oxidative stress, eNOS can become "uncoupled," producing superoxide (B77818) radicals instead of NO. Resveratrol can reverse this pathological state by increasing the bioavailability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) and by reducing oxidative stress.[8][9]
Quantitative Comparison of Effects on eNOS
The following tables summarize the quantitative effects of this compound and resveratrol on eNOS expression and activity based on available experimental data. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Effect on eNOS Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Concentration | Treatment Duration | Fold Increase in eNOS mRNA | Fold Increase in eNOS Protein | Citation(s) |
| This compound | 2 µM | 18 hours | ~2.0 | Concentration-dependent increase | [10][11] |
| Resveratrol | 1 µM | 6 days | Up-regulated | Up-regulated | [12] |
| Resveratrol | 10-100 µM | 24-72 hours | Time and concentration-dependent increase (up to 2.8-fold) | Concentration-dependent increase | [4] |
Table 2: Effect on eNOS Activity and Nitric Oxide (NO) Production
| Compound | Cell/Tissue Type | Assay | Key Findings | Citation(s) |
| This compound | HUVECs | cGMP Radioimmunoassay | Significant enhancement of bradykinin-stimulated NO production after 18h pretreatment with 2 µM this compound. | [10][11] |
| Resveratrol | HUVECs | Griess Assay | Treatment with resveratrol led to an up-regulation of NO production. | [13] |
| Resveratrol | Spontaneously Hypertensive Rats (Aorta) | Nitrite (B80452)/Nitrate (B79036) Assay | Restored nitrite/nitrate levels in hypertensive rats. | [9] |
| Resveratrol | Apolipoprotein E knockout mice (Heart) | Superoxide Measurement | Reversed eNOS uncoupling, indicated by reduced superoxide production. | [8] |
Experimental Protocols
Western Blotting for eNOS Protein Expression in HUVECs
This protocol outlines the general steps for assessing eNOS protein levels in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with this compound or resveratrol.
-
Cell Culture and Treatment: HUVECs are cultured in endothelial cell growth medium. Once confluent, cells are treated with the desired concentrations of this compound, resveratrol, or vehicle control for the specified duration.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel (e.g., 8-10% SDS-PAGE). The proteins are separated by size via electrophoresis.
-
Protein Transfer: Following electrophoresis, the separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for eNOS overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed several times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the eNOS and loading control bands is quantified using image analysis software. The eNOS protein expression is then normalized to the loading control.[14][15]
Nitric Oxide (NO) Measurement using the Griess Assay
The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable breakdown products, nitrite (NO₂) and nitrate (NO₃).
-
Sample Collection: Culture supernatants from HUVECs treated with this compound, resveratrol, or vehicle control are collected.
-
Nitrate Reduction (if measuring total NO): To measure total NO production (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This is typically achieved by incubating the samples with nitrate reductase and its cofactor, NADPH.
-
Griess Reagent Addition: A Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution, is added to the samples (and nitrite standards).
-
Color Development: In the presence of nitrite, the Griess reagent forms a magenta-colored azo compound. The reaction is allowed to proceed for a specified time at room temperature, protected from light.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite. The results are then normalized to the total protein content of the cells from which the supernatant was collected.[3][16][17][18]
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound on eNOS.
Caption: Multifaceted signaling pathways of Resveratrol on eNOS.
Caption: General experimental workflow for comparative analysis.
Conclusion
Both this compound and resveratrol demonstrate the ability to enhance eNOS function, albeit through different primary mechanisms. This compound acts as a specific eNOS transcription enhancer, leading to increased eNOS protein levels. Resveratrol, on the other hand, exerts a broader range of effects, including upregulation of eNOS expression, direct activation of the enzyme through post-translational modifications, and reversal of eNOS uncoupling.
The choice between these two compounds for research or therapeutic development would depend on the specific context and desired outcome. This compound offers a more targeted approach to increasing the sheer amount of eNOS enzyme. Resveratrol provides a multi-pronged approach that not only increases eNOS levels but also enhances the activity of existing enzyme and restores its function in pathological states characterized by oxidative stress. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their potencies and efficacies.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol and Endothelial Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-angiogenic effects of resveratrol in brain endothelial cells: nitric oxide-mediated regulation of vascular endothelial growth factor and metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resveratrol reverses endothelial nitric-oxide synthase uncoupling in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol prevents endothelial nitric oxide synthase uncoupling and attenuates development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Up-regulation of endothelial nitric oxide synthase (eNOS), silent mating type information regulation 2 homologue 1 (SIRT1) and autophagy-related genes by repeated treatments with resveratrol in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial cell-specific loss of eNOS differentially affects endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Specificity of AVE-9488 for Endothelial Nitric Oxide Synthase (eNOS)
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AVE-9488, an endothelial nitric oxide synthase (eNOS) enhancer, with other nitric oxide synthase (NOS) isoforms. The data presented herein confirms the specificity of this compound's mechanism of action, which is centered on the upregulation of eNOS expression and the subsequent increase in nitric oxide (NO) production. This specificity has been demonstrated in multiple preclinical studies, where the therapeutic effects of this compound were observed to be absent in eNOS knockout models.
Comparative Analysis of this compound's eNOS-Specific Action
This compound is characterized as an eNOS enhancer, a novel class of pharmacological agents that augment the expression and activity of eNOS.[1] Unlike direct NOS inhibitors or activators, the primary mechanism of this compound is to increase the transcription of the eNOS gene, leading to higher levels of eNOS protein and, consequently, greater NO bioavailability.[2][3] This targeted approach offers a promising therapeutic strategy for conditions associated with endothelial dysfunction.
The specificity of this compound's action is underscored by a series of in vivo experiments. In studies involving mouse models of cardiac ischemia/reperfusion injury, the protective effects of this compound were completely abrogated in mice lacking the eNOS gene (eNOS knockout mice).[4] This provides compelling evidence that the beneficial effects of this compound are mediated through the eNOS pathway.
While direct enzymatic assays on purified nNOS and iNOS with this compound are not extensively reported in the public domain, the consistent lack of efficacy in eNOS-deficient models strongly suggests that this compound does not exert significant direct effects on the other NOS isoforms. Its therapeutic action is intrinsically linked to the presence and function of eNOS.
Quantitative Data Summary
The following table summarizes the key findings that substantiate the eNOS-specific mechanism of action of this compound. As this compound is not a direct enzyme activator or inhibitor, traditional metrics like IC50 or EC50 values for enzymatic activity are not applicable. The table instead focuses on the observed effects on eNOS expression and the functional consequences in the presence and absence of eNOS.
| Parameter | eNOS (Endothelial NOS) | nNOS (Neuronal NOS) | iNOS (Inducible NOS) |
| Reported Effect | Enhancer of eNOS expression and activity.[1][5] | No direct significant effect reported. | No direct significant effect reported. |
| Mechanism of Action | Upregulates eNOS gene transcription.[2] | Not applicable. | Not applicable. |
| In Vivo Efficacy | Cardioprotective and vasculoprotective effects observed in wild-type animals.[4] | Not applicable. | Not applicable. |
| Efficacy in Knockout Models | Protective effects are absent in eNOS knockout mice.[4][5] | Not applicable. | Not applicable. |
Experimental Protocols
The confirmation of this compound's eNOS specificity relies on well-established experimental models. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Ischemia/Reperfusion Injury Model in Mice
This protocol is designed to assess the cardioprotective effects of a compound and determine its dependence on a specific signaling pathway, in this case, the eNOS pathway.
-
Animal Model: Wild-type and eNOS knockout mice are used.
-
Treatment: Mice are treated with this compound (e.g., 30 mg/kg/day) or a placebo for a specified period (e.g., one week) prior to the surgical procedure.[4]
-
Surgical Procedure:
-
Infarct Size Measurement:
-
After the reperfusion period, the heart is excised.
-
The area at risk and the infarcted area are delineated using specific staining techniques (e.g., Evans blue and triphenyltetrazolium (B181601) chloride staining).
-
The infarct size is expressed as a percentage of the area at risk.
-
-
Data Analysis: The infarct sizes are compared between the different treatment groups (placebo vs. This compound) in both wild-type and eNOS knockout mice. A significant reduction in infarct size in wild-type mice treated with this compound, which is absent in eNOS knockout mice, confirms the eNOS-dependent mechanism of action.[4]
Western Blot Analysis for eNOS Protein Expression
This method is used to quantify the changes in eNOS protein levels in tissues following treatment with this compound.
-
Tissue Collection: Vascular tissues (e.g., aorta) are harvested from treated and control animals.
-
Protein Extraction: Tissues are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for eNOS.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the eNOS bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. An increase in the normalized eNOS band intensity in the this compound treated group compared to the control group indicates upregulation of eNOS expression.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow to confirm its eNOS specificity.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for eNOS specificity.
References
- 1. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of AVE-9488: An Endothelial Nitric Oxide Synthase Enhancer
A comprehensive analysis of preclinical data, mechanism of action, and comparative performance of the eNOS transcription enhancer, AVE-9488, for researchers and drug development professionals.
This compound is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1] By increasing the expression and activity of eNOS, this compound promotes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Reduced NO bioavailability is a key factor in the pathogenesis of various cardiovascular diseases, making pharmacological enhancement of eNOS a promising therapeutic strategy. This guide provides a critical review of the existing literature on this compound, presenting its mechanism of action, a summary of preclinical findings with supporting experimental data, and a comparison with other eNOS-enhancing agents.
Mechanism of Action: Enhancing eNOS Transcription
This compound functions primarily as a transcriptional enhancer of the NOS3 gene, which encodes for the eNOS enzyme.[1] This leads to an increase in eNOS mRNA and subsequently, higher levels of eNOS protein.[2][3] The elevated eNOS levels contribute to increased production of NO in the endothelium. Furthermore, studies have shown that this compound can reverse eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) anions instead of NO.[1][3] This is achieved by enhancing the vascular content of the essential eNOS cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[1] The restoration of coupled eNOS activity and increased NO production leads to vasodilation, improved endothelial function, and anti-atherosclerotic effects.[1][3][4]
Preclinical Findings of this compound
Preclinical studies have demonstrated the efficacy of this compound in various in vitro and in vivo models of cardiovascular disease.
In Vitro Studies
In cultured human umbilical vein endothelial cells (HUVECs), this compound has been shown to increase eNOS mRNA and protein expression in a concentration-dependent manner.[2][3] This enhanced expression translates to increased production of bioactive NO, as indicated by elevated cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2]
Table 1: In Vitro Effects of this compound on HUVECs
| Parameter | Treatment | Result | Reference |
| eNOS mRNA Expression | 2 µM this compound for 18h | Increased expression, comparable to 5 µM simvastatin | [2] |
| eNOS Protein Expression | 18h treatment with this compound | Concentration-dependent increase | [2] |
| cGMP Content (Bradykinin-stimulated) | 2 µM this compound pretreatment for 18h | Significant increase | [2] |
In Vivo Studies
Animal models have provided further evidence for the therapeutic potential of this compound. In apolipoprotein E-knockout (apoE-KO) mice, a model for atherosclerosis, treatment with this compound reduced atherosclerotic plaque formation and cuff-induced neointima formation.[1][3] These beneficial effects were absent in apoE/eNOS-double knockout mice, confirming the eNOS-dependent mechanism of action.[1][3] In a rat model of myocardial infarction, long-term treatment with this compound improved left ventricular remodeling and contractile dysfunction.[4] Furthermore, this compound has been shown to be cardioprotective against ischemia-reperfusion injury in mice.[5]
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| apoE-KO Mice | 12-week treatment | Reduced atherosclerotic plaque formation | [1][3] |
| apoE-KO Mice | Treatment with this compound | Reduced cuff-induced neointima formation | [1][3] |
| Rats with Myocardial Infarction | 9 weeks of this compound (25 ppm in diet) | Improved LV function, reduced fibrosis | [4] |
| Mice | 30 mg/kg/day for 1 week | Reduced infarct size after ischemia-reperfusion | [5] |
| C57BL/6J Mice | 30 mg/kg/day for 17 days | Enhanced vascular eNOS expression | [3] |
Experimental Protocols
Measurement of eNOS mRNA Expression (Quantitative Real-Time RT-PCR)
Total RNA is isolated from HUVECs treated with this compound or a vehicle control.[2] First-strand cDNA is synthesized using a reverse transcriptase. Quantitative real-time PCR is then performed using primers specific for human eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of eNOS mRNA is calculated using the comparative Ct method.
Measurement of eNOS Protein Expression (Western Blot)
HUVECs or vascular tissues from treated animals are lysed, and protein concentrations are determined.[2][3] Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against eNOS, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. Densitometric analysis is used to quantify the protein levels, which are normalized to a loading control like GAPDH or α-tubulin.
Measurement of eNOS Activity (L-Arginine to L-Citrulline Conversion Assay)
This assay measures the enzymatic activity of eNOS by quantifying the conversion of [3H]-L-arginine to [3H]-L-citrulline.[6] Cell or tissue lysates are incubated with [3H]-L-arginine and other necessary cofactors. The reaction is stopped, and the [3H]-L-citrulline is separated from unreacted [3H]-L-arginine using ion-exchange chromatography. The radioactivity of the eluted [3H]-L-citrulline is measured by liquid scintillation counting and is indicative of eNOS activity.
Comparison with Other eNOS Enhancers
This compound is one of several compounds investigated for its eNOS-enhancing properties. Other notable agents include AVE3085 and statins.
-
AVE3085: A structurally similar compound to this compound, AVE3085 also acts as an eNOS transcription enhancer.[7] Studies in spontaneously hypertensive rats have shown that AVE3085 can restore endothelial function and reduce blood pressure.[7]
-
Statins: While primarily known for their lipid-lowering effects, statins also increase eNOS expression.[1] However, their mechanism differs from this compound. Statins enhance eNOS mRNA stability rather than directly stimulating its transcription.[1]
Table 3: Comparison of this compound with Other eNOS Enhancers
| Compound | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | eNOS Transcription Enhancer; Reverses eNOS uncoupling | Reduces atherosclerosis, improves cardiac function post-MI, cardioprotective | [1][3][4][5] |
| AVE3085 | eNOS Transcription Enhancer | Restores endothelial function, reduces blood pressure in hypertensive rats | [7] |
| Statins | Increases eNOS mRNA stability | Reduces vascular oxidative stress, improves endothelial function | [1] |
Critical Review and Future Directions
The preclinical data for this compound are promising, demonstrating its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction. The compound's dual action of enhancing eNOS expression and reversing its uncoupling is a significant advantage. However, the current body of literature is limited to preclinical studies. To date, there is no publicly available information on clinical trials specifically for this compound.
It is important to distinguish this compound from Avenciguat (BI 685509), which is a soluble guanylate cyclase (sGC) activator currently in clinical trials for various conditions, including portal hypertension and kidney disease.[8][9][10][11] While both compounds target the NO signaling pathway, they do so through different mechanisms.
Future research should focus on advancing this compound into clinical development to evaluate its safety and efficacy in human populations. Further preclinical studies could also explore its potential in other disease areas where endothelial dysfunction plays a role. Direct comparative studies with other eNOS enhancers and standard-of-care therapies would be valuable to establish its relative therapeutic potential.
References
- 1. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in left ventricular remodeling by the endothelial nitric oxide synthase enhancer AVE9488 after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The eNOS enhancer AVE 9488: a novel cardioprotectant against ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of AVE-9488: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of AVE-9488, a novel endothelial nitric oxide synthase (eNOS) enhancer.
When handling this compound, it is crucial to adhere to established safety protocols to minimize risk. Personal protective equipment, including chemical-resistant gloves, lab coats, and safety glasses, should be worn at all times. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is imperative that this compound is not introduced into drains or the environment.
Step-by-Step Disposal Workflow:
-
Collection : Unused or waste this compound should be collected in a designated, clearly labeled, and tightly sealed container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed waste disposal service.
-
Documentation : Maintain accurate records of the waste, including the chemical name, quantity, and date of generation.
-
Handover : Transfer the waste to a licensed professional waste disposal service, ensuring all relevant documentation is provided.
Accidental Release Measures
In the event of an accidental spill, immediate action is necessary to contain the material and prevent its spread.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collection : Carefully collect the absorbed material into a designated waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal : The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste through a licensed professional service.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₃F₂NO₃ |
| Molecular Weight | 317.29 g/mol |
| CAS Number | 291756-32-6 |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of chemical waste management for solid organic compounds should be followed. These protocols are based on standard laboratory safety guidelines and regulatory requirements for hazardous waste disposal. The procedures outlined above for collection, storage, and transfer to a licensed waste disposal service constitute the accepted methodology for the safe disposal of this compound.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical steps to be taken.
Caption: A flowchart outlining the step-by-step process for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling AVE-9488
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed safety information for AVE-9488 was publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling research-grade chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before handling this or any other chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance aims to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory operations.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Item | Standard | Purpose |
| Eye and Face | Safety Glasses | ANSI Z87.1 | Protects against splashes and projectiles. |
| Chemical Splash Goggles | ANSI Z87.1 | Provides a tighter seal for enhanced protection against chemical splashes. | |
| Face Shield | ANSI Z87.1 | To be worn in conjunction with goggles when there is a significant risk of splashing. | |
| Hand | Nitrile Gloves | ASTM D6319 | Provides protection against incidental contact with a wide range of chemicals. Double-gloving is recommended for enhanced safety. |
| Body | Laboratory Coat | NFPA 2112 | Protects skin and personal clothing from contamination. Should be flame-resistant if working with flammable substances. |
| Respiratory | Fume Hood | ASHRAE 110 | Should be used as the primary means of controlling inhalation exposure. |
| Respirator | NIOSH-approved | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is crucial for minimizing risks in the laboratory. The following workflow outlines the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment. All materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste:
-
Contaminated consumables such as gloves, paper towels, and weigh boats should be collected in a designated, labeled hazardous waste container.
-
Unused or expired this compound powder should be disposed of in its original container or a securely sealed waste container, clearly labeled with the chemical name and hazard information.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
All glassware and equipment should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Work surfaces should be thoroughly cleaned with a suitable decontaminating agent.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
Caption: Emergency Response Protocol for this compound.
By adhering to these general safety guidelines, researchers can handle this compound and other laboratory chemicals in a manner that prioritizes personal safety and environmental responsibility. Always remember to consult your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any new experimental procedure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
